3-Chlorobenzhydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDZSRVSVNQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168272 | |
| Record name | 3-Chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673-47-8 | |
| Record name | 3-Chlorobenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorobenzohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chlorobenzhydrazide: Physical and Chemical Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount for its application and development. This guide provides a detailed overview of 3-Chlorobenzhydrazide, a molecule of interest for its potential biological activities.
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [1][2][3][4] |
| Molecular Weight | 170.59 g/mol | [3] |
| CAS Number | 1673-47-8 | [3][4] |
| Appearance | White to pale cream crystals, powder, or fused solid | [1][2][4] |
| Melting Point | 146-148 °C or 155-156 °C | [1][2][5] |
| Solubility | Soluble in hot water, alcohols, and ester solvents; poor solubility in non-polar solvents. | [1][2] |
| Stability | Relatively stable under normal temperature conditions; decomposes at high temperatures and in the presence of light. | [1][2] |
Structural and Spectroscopic Data
The structural identifiers and available spectral data are crucial for the unambiguous identification and characterization of this compound.
| Identifier/Spectrum | Details | Source |
| IUPAC Name | 3-chlorobenzohydrazide | [3] |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NN | [3] |
| InChIKey | PHRDZSRVSVNQRN-UHFFFAOYSA-N | [3] |
| ¹H NMR | Spectral data is available. | [6] |
| ¹³C NMR | Spectral data is available. | [3] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [3] |
| Mass Spectrometry (MS) | GC-MS data is available. | [3] |
Experimental Protocols
While detailed, step-by-step synthesis protocols for this compound are not extensively documented in the public domain, general methodologies have been described.
General Synthesis Methods:
Two primary methods for the preparation of this compound are commonly cited:
-
Chlorinated Ammonia Method: This process involves the reaction of benzoyl hydrazine with ammonia chloride.[1][2]
-
Chlorination Method: In this method, benzoyl hydrazine is reacted with thionyl chloride to yield this compound.[1][2]
Example of Use in a Reaction:
A specific application of this compound in a subsequent reaction is the synthesis of 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. The protocol is as follows:
-
Dissolve 1 mmol of this compound in 50 ml of methanol.
-
Add 1 mmol of 2-chlorobenzaldehyde to the solution.
-
The reaction proceeds to form the desired product, which can then be isolated and characterized.[7]
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Biological Activity and Potential Applications
This compound has garnered attention for its potential biological activities. It has been classified as an antibacterial and antimycobacterial agent.[8] The proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] Additionally, it has been suggested to inhibit sodium channels in myocytes.[8] Some studies have also reported its potential antifungal activity.[9] These properties make this compound and its derivatives interesting candidates for further investigation in drug discovery and development programs.
The following diagram illustrates the proposed mechanism of antibacterial action.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1][2] It may be harmful if swallowed.[3] Therefore, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area.[1][2] For storage, it should be kept in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[1][2]
References
- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 2. chembk.com [chembk.com]
- 3. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L01071.09 [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. This compound(1673-47-8) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Chlorobenzhydrazide (CAS 1673-47-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobenzhydrazide (CAS 1673-47-8) is a halogenated aromatic hydrazide with a growing profile of biological activities, positioning it as a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its known biological activities, including its potential as an antifungal, antimycobacterial, and sodium channel inhibiting agent. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and its derivatives.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a hydrazide functional group. This substitution pattern influences its electronic properties and reactivity, which are crucial for its biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1673-47-8 | [1][2][3] |
| Molecular Formula | C₇H₇ClN₂O | [1][2][3] |
| Molecular Weight | 170.60 g/mol | [2] |
| Melting Point | 155-156 °C | [1] |
| Boiling Point | 350.4 °C at 760 mmHg | [1] |
| Density | 1.323 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in hot water, alcohols, and ester solvents. Poorly soluble in non-polar solvents. | [1] |
| Appearance | White crystalline solid | [1] |
| pKa | 11.86 ± 0.10 (Predicted) | [1] |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported: the reaction of a 3-chlorobenzoyl derivative with hydrazine and a method starting from 3-chlorobenzoic acid.
Experimental Protocol: Synthesis from 3-Chlorobenzoic Acid
This protocol details the synthesis of this compound from the readily available starting material, 3-chlorobenzoic acid.
Workflow Diagram: Synthesis of this compound
Caption: Synthesis workflow from 3-chlorobenzoic acid.
Materials:
-
3-chlorobenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Hydrazine hydrate (80%)
-
Sodium bicarbonate (solid)
-
Methanol (for recrystallization)
Procedure:
-
Esterification: A mixture of 3-chlorobenzoic acid and absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with solid sodium bicarbonate until the effervescence ceases. The solid salts are removed by filtration.
-
Hydrazinolysis: To the filtrate containing the ethyl 3-chlorobenzoate, hydrazine hydrate is added, and the mixture is refluxed for 3-6 hours.
-
Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting precipitate is filtered, washed with cold water, and dried. The crude this compound can be purified by recrystallization from methanol to yield white crystals.
Alternative Synthesis Methods
-
Chlorinated Ammonia Method: This method involves the reaction of benzoyl hydrazine with a chlorinating agent like thionyl chloride followed by reaction with ammonia.[1]
-
Chlorination Method: Benzoyl hydrazine is directly reacted with thionyl chloride to form this compound.[1]
Biological Activities and Potential Applications
This compound has been investigated for several biological activities, suggesting its potential as a scaffold for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
Hydrazide derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. This compound has been reported to possess antifungal properties.[4] The general mechanism for hydrazide-based antimicrobial agents is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.
Workflow Diagram: Antifungal MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate broth medium (e.g., RPMI-1640)
-
Fungal strain(s) of interest
-
Sterile 96-well microtiter plates
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (medium only)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well containing the compound dilutions, as well as to a positive control well (inoculum without compound) and a negative control well (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the fungal species for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the absorbance using a microplate reader.
Antimycobacterial Activity
Derivatives of benzhydrazide have shown promise as antimycobacterial agents. While specific data for this compound is limited, related compounds have been explored for their activity against Mycobacterium tuberculosis. The proposed mechanism for some hydrazide-based antimycobacterials involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.
Note: Specific MIC values for this compound against Mycobacterium species were not available in the reviewed literature. Further research is required to quantify its antimycobacterial potential.
Sodium Channel Inhibition
This compound has been suggested to act as a sodium channel inhibitor.[2] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, and their modulation can have significant physiological effects.
Note: Quantitative data, such as IC50 values for this compound's inhibition of specific sodium channel subtypes, are not currently available in the public domain. Electrophysiological studies, such as patch-clamp assays, would be necessary to characterize this activity.
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects have not been definitively elucidated. For many hydrazide-containing antimicrobials, the mechanism of action is often multifactorial and can involve the inhibition of key enzymes or interference with cellular metabolic pathways.
Hypothesized Mechanism of Antimicrobial Action
Based on the known activities of related hydrazide compounds, a potential mechanism of action for the antimicrobial effects of this compound could involve the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.
Logical Relationship Diagram: Postulated Antimicrobial Mechanism
Caption: Postulated mechanism of antimicrobial action.
It is crucial to note that this represents a hypothesized pathway based on the activity of similar compounds, and further experimental validation is required to confirm the specific molecular targets and signaling cascades affected by this compound.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion and Future Directions
This compound is a versatile chemical intermediate with demonstrated biological potential. While initial studies suggest antifungal and possible antimycobacterial and sodium channel-modulating activities, further in-depth research is warranted. Key areas for future investigation include:
-
Quantitative Biological Evaluation: Determination of specific MIC and IC50 values for its antifungal, antimycobacterial, and sodium channel inhibitory activities against a broad panel of targets.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity for specific biological targets.
-
In vivo Efficacy and Toxicity Studies: Assessment of its therapeutic potential and safety profile in animal models.
This technical guide provides a solid foundation for researchers to build upon as they explore the full potential of this compound in the fields of drug discovery and development.
References
- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chlorobenzhydrazide: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chlorobenzhydrazide, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and derivatization. A key focus is placed on the synthesis of hydrazone derivatives and their potential as enzyme inhibitors, highlighting the role of this compound as a scaffold in the development of novel therapeutic agents.
Core Molecular and Physical Data
This compound is an aromatic hydrazide characterized by a chlorine atom at the meta position of the benzene ring. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.60 g/mol | [1][2] |
| CAS Number | 1673-47-8 | [1][2] |
| IUPAC Name | 3-chlorobenzohydrazide | [3][4] |
| Appearance | White to pale cream crystalline solid, powder, or needles | [1][4] |
| Melting Point | 155-156 °C | [1] |
| Solubility | Soluble in hot water, alcohols, and ester solvents; poor solubility in non-polar solvents. | [1][5] |
| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [1] |
| Flash Point | 165.7 °C | [1] |
| Boiling Point | 350.4 °C at 760 mmHg | [1] |
Molecular Structure and Geometry
The molecular structure of this compound consists of a 3-chlorophenyl group attached to a hydrazide moiety (-CONHNH₂). X-ray crystallography studies have revealed that the hydrazide group is inclined at a dihedral angle of 32.30 (11)° with respect to the benzene ring.[6] The molecule's geometry is further stabilized by intermolecular N-H···O hydrogen bonds, which form ten-membered rings, and an intramolecular N-H···O interaction resulting in a five-membered ring.[6]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a 3-chlorobenzoic acid ester with hydrazine hydrate.
Protocol: Synthesis from Ethyl-3-chlorobenzoate and Hydrazine Hydrate
-
Materials:
-
Ethyl-3-chlorobenzoate
-
Ethanol
-
Hydrazine hydrate
-
Hexane
-
-
Procedure:
-
Dissolve ethyl-3-chlorobenzoate (20 mmol) in 75 ml of ethanol in a round-bottom flask.
-
Add hydrazine hydrate (100 mmol) to the solution.
-
Reflux the mixture for 5 hours.
-
Remove the solvent by rotary evaporation to obtain a solid.
-
Wash the resulting solid with hexane to afford the pure this compound.
-
Synthesis of Hydrazone Derivatives
This compound serves as a key building block for the synthesis of hydrazones, a class of compounds with diverse biological activities. The general procedure involves the condensation of this compound with an appropriate aldehyde or ketone.
General Protocol: Synthesis of Hydrazones
-
Materials:
-
This compound
-
Aldehyde or Ketone
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 mmol) in methanol or ethanol (e.g., 50 ml).
-
Add the desired aldehyde or ketone (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture under reflux for 1-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.[7][8][9]
-
Role in Drug Discovery and Development: Enzyme Inhibition
Hydrazone derivatives of this compound have been investigated for their potential as enzyme inhibitors, a critical area in drug development for various diseases. For instance, hydrazide-hydrazones have been screened as inhibitors of enzymes like laccase, monoamine oxidase (MAO), and α-glucosidase.[10][11][12] The inhibition of these enzymes can have therapeutic effects in conditions ranging from neurodegenerative disorders to diabetes.
The general mechanism of enzyme inhibition by these compounds often involves the formation of a stable complex with the enzyme's active site, thereby blocking the substrate from binding and preventing the catalytic reaction. The logical workflow for identifying and characterizing such inhibitors is depicted below.
Conclusion
This compound is a valuable and readily accessible chemical entity that serves as a foundational scaffold in the synthesis of a wide array of organic molecules. Its utility is particularly pronounced in the generation of hydrazone libraries for screening in drug discovery programs. The straightforward synthetic protocols and the potential for its derivatives to act as potent enzyme inhibitors make this compound a compound of significant interest to researchers in both academic and industrial settings. Further exploration of its derivatives is likely to yield novel compounds with significant therapeutic potential.
References
- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 2. scbt.com [scbt.com]
- 3. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Chlorobenzhydrazide from 3-Chlorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-Chlorobenzhydrazide, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The synthesis commences from 3-chlorobenzoic acid and can proceed through two principal pathways: a two-step sequence involving the formation of an acyl chloride intermediate, or an alternative two-step route via a methyl ester intermediate. This document outlines detailed experimental protocols for each pathway, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Executive Summary
The synthesis of this compound from 3-chlorobenzoic acid is most effectively achieved through two primary, two-step synthetic routes. Both methods are reliable and high-yielding.
Route 1 involves the initial conversion of 3-chlorobenzoic acid to its corresponding acyl chloride, 3-chlorobenzoyl chloride, which is subsequently reacted with hydrazine hydrate. This route is characterized by a high overall yield, with the first step proceeding at approximately 90% efficiency.[3]
Route 2 proceeds via the Fischer esterification of 3-chlorobenzoic acid to yield methyl 3-chlorobenzoate, followed by hydrazinolysis. This pathway also provides good to excellent yields, with reports of up to 90% for the final step.[4]
The selection of the optimal route may be influenced by factors such as reagent availability, handling considerations (thionyl chloride is corrosive and moisture-sensitive), and desired purity of the final product.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data associated with the two primary synthetic pathways for this compound.
| Step | Intermediate/Product | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) |
| Route 1, Step 1 | 3-Chlorobenzoyl chloride | Thionyl chloride | None (neat) | 90[3] | - |
| Route 1, Step 2 | This compound | Hydrazine hydrate | Aqueous/Organic | ~95-98 (analogous reactions)[5] | 146-148[1] |
| Route 2, Step 1 | Methyl 3-chlorobenzoate | Methanol, Sulfuric acid | Methanol | ~90 (analogous reactions)[6] | 21[7][8] |
| Route 2, Step 2 | This compound | Hydrazine hydrate | Ethanol/Methanol | ~90[4] | 146-148[1] |
Experimental Protocols
Route 1: Synthesis via 3-Chlorobenzoyl Chloride Intermediate
This route involves the initial formation of the acid chloride followed by reaction with hydrazine.
References
- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]
- 4. This compound | CAS#:1673-47-8 | Chemsrc [chemsrc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Methyl 3-chlorobenzoate | 2905-65-9 | FM71227 | Biosynth [biosynth.com]
- 8. Methyl 3-chlorobenzoate | 2905-65-9 [chemicalbook.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 3-Chlorobenzhydrazide in Bacteria
Introduction
3-Chlorobenzhydrazide is a chemical intermediate belonging to the hydrazide class of compounds. While it serves as a precursor for the synthesis of various biologically active molecules, its intrinsic antibacterial properties and mechanism of action are not well-documented. However, the broader family of benzhydrazide derivatives, particularly hydrazones, has demonstrated significant antibacterial potential. These derivatives often exhibit activity against a range of bacterial pathogens, and studies have begun to elucidate their mechanisms of action. This document synthesizes the available information on these derivatives to propose a likely mechanism of action for this compound and to provide a framework for its investigation.
The core hypothesis is that this compound, like its derivatives, may act as an inhibitor of essential bacterial enzymes, potentially interfering with DNA replication, fatty acid synthesis, or other vital cellular processes.
Putative Mechanism of Action
Based on molecular docking studies and experimental evidence from related hydrazide and hydrazone compounds, the putative mechanism of action for this compound in bacteria likely involves the inhibition of key intracellular enzymes. The primary proposed targets are DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).
-
Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs. Molecular docking studies on hydrazone derivatives suggest that the hydrazide moiety can form strong binding interactions within the active site of DNA gyrase[1]. This binding is thought to prevent the enzyme from carrying out its function of introducing negative supercoils into the DNA, thereby halting replication and leading to bacterial cell death.
-
Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a key enzyme in the initiation of fatty acid biosynthesis in bacteria. This pathway is essential for the formation of bacterial cell membranes. The inhibition of FabH would disrupt membrane integrity and lead to cell lysis. Some acylhydrazone derivatives have been identified as potential inhibitors of FabH[2].
A secondary, less characterized putative mechanism may involve the disruption of the bacterial cell wall or membrane, a mode of action suggested for some hydrazide-hydrazones[3].
Quantitative Data from Hydrazide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various hydrazide derivatives against a selection of bacterial strains. This data illustrates the potential antibacterial efficacy of this class of compounds.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazones | N-(4-fluorobenzylidene)benzohydrazide derivatives | Staphylococcus aureus | 0.002 - 128 | [1] |
| Micrococcus luteus | 0.002 - 0.98 | [1] | ||
| Bacillus subtilis | 0.002 - 0.98 | [1] | ||
| Klebsiella pneumoniae | 0.24 - >128 | [1] | ||
| Escherichia coli | 0.49 - >128 | [1] | ||
| Pseudomonas aeruginosa | 0.49 - >128 | [1] | ||
| Lactic Acid Hydrazide-hydrazones | Derivative with NO2 substituent | Staphylococcus aureus | 64 - 128 | [4] |
| Streptococcus pneumoniae | 64 - 128 | [4] | ||
| Escherichia coli | 64 - 128 | [4] | ||
| Pseudomonas aeruginosa | 64 - 128 | [4] | ||
| Aminoguanidine derivatives with acylhydrazone moiety | Compound 3d | Staphylococcus aureus (Multi-drug resistant) | 8 | [2] |
| Escherichia coli (Multi-drug resistant) | 8 | [2] | ||
| Pseudomonas aeruginosa (Multi-drug resistant) | 8 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of this compound.
1. Minimum Inhibitory Concentration (MIC) Determination
-
Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Method (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and further dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Include positive (no drug) and negative (no bacteria) controls.
-
2. DNA Gyrase Inhibition Assay
-
Principle: To assess the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Method (In vitro assay):
-
The assay mixture should contain purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and the appropriate buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control (no inhibitor). A known DNA gyrase inhibitor (e.g., novobiocin) should be used as a positive control.
-
3. FabH Inhibition Assay
-
Principle: To measure the inhibition of the condensation reaction catalyzed by FabH.
-
Method (Spectrophotometric assay):
-
The assay monitors the disappearance of the substrate, acetoacetyl-CoA, at 303 nm.
-
The reaction mixture contains purified FabH enzyme, acetoacetyl-CoA, and the appropriate buffer.
-
Add different concentrations of this compound to the reaction mixture and pre-incubate with the enzyme.
-
Initiate the reaction by adding the second substrate, butyryl-CoA.
-
Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value for the inhibitor.
-
Visualizations
Putative Signaling Pathway of this compound Action
Caption: Putative mechanism of this compound targeting key bacterial enzymes.
Experimental Workflow for Mechanism of Action Studies
Caption: A logical workflow for investigating the antibacterial mechanism of action.
Logical Relationship of Putative Targets and Cellular Processes
References
Potential Biological Targets of 3-Chlorobenzhydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobenzhydrazide is a synthetic molecule belonging to the benzhydrazide class of compounds. While specific, in-depth research on its biological activity is limited, existing information and the well-documented bioactivities of related hydrazide and benzhydrazide derivatives suggest its potential as a modulator of various biological targets. This technical guide consolidates the current understanding of this compound, explores its likely biological targets based on available data and structure-activity relationships, and provides detailed hypothetical experimental protocols for its further investigation. The primary putative targets include bacterial enzymes and ion channels in myocytes, stemming from its observed antibacterial and suggested inotropic activities.
Introduction
This compound (C7H7ClN2O) is a small molecule with a core benzhydrazide structure. The hydrazide functional group is a known pharmacophore present in a variety of biologically active compounds.[1][2] While this compound itself has not been the subject of extensive biological screening, preliminary data and the activities of structurally similar compounds indicate potential therapeutic applications. One commercially available source describes it as an antibacterial and antimycobacterial agent, with the capacity to inhibit bacterial growth by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[3] The same source also mentions its potential to inhibit sodium channels in myocytes, which could be related to its observed inotropic effects on heart muscle.[3]
This guide aims to provide a comprehensive overview of the potential biological targets of this compound, drawing from the limited direct evidence and the broader knowledge of the benzhydrazide and hydrazide-hydrazone chemical classes. It is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Potential Biological Targets and Mechanisms of Action
Based on available information and the known activities of related compounds, the following are proposed as potential biological targets for this compound.
Antibacterial Target: Bacterial 50S Ribosomal Subunit
The primary suggested mechanism for the antibacterial activity of this compound is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.[3] This is a well-established target for many antibiotics. Binding to the 50S subunit can interfere with various stages of protein synthesis, such as peptide bond formation and translocation.
Proposed Signaling Pathway/Mechanism:
References
3-Chlorobenzhydrazide: A Technical Whitepaper on its Antibacterial and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobenzhydrazide, a halogenated derivative of benzhydrazide, has emerged as a molecule of interest within the scientific community for its potential antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial and antifungal activities. While specific quantitative data for the parent compound remains limited in publicly accessible literature, this paper consolidates available information, including data on closely related derivatives, to offer insights into its potential efficacy and mechanisms of action. This document also outlines detailed experimental protocols for the evaluation of its antimicrobial properties, providing a framework for further research and development in this area.
Introduction
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents. Hydrazide derivatives have been a subject of significant research in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties. This compound, with its distinct chemical structure, represents a promising scaffold for the development of new anti-infective therapies. A commercial source has indicated that this compound may act as an antibacterial and antimycobacterial agent by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1] Furthermore, a study has reported its antifungal activity, although specific details were not provided.[2] This whitepaper aims to synthesize the available knowledge and provide a technical foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound and its analogs.
Antibacterial and Antifungal Activity: A Review of the Landscape
Direct and comprehensive quantitative data on the antibacterial and antifungal activity of this compound is not extensively available in peer-reviewed literature. However, the broader class of benzhydrazide and hydrazone derivatives has been widely studied, offering valuable insights into the potential antimicrobial spectrum of this compound.
Antibacterial Activity of Benzohydrazide Derivatives
Numerous studies have demonstrated the antibacterial efficacy of various substituted benzohydrazide derivatives against a range of Gram-positive and Gram-negative bacteria. The data presented below is for illustrative purposes to highlight the potential of this class of compounds.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Benzohydrazide Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazide-hydrazone derivatives | Staphylococcus aureus | 6.25 | [3] |
| Hydrazide-hydrazone derivatives | Escherichia coli | 12.5 | [3] |
| N'-(substituted)-4-(butan-2-ylideneamino) benzohydrazides | Bacillus subtilis | Not Specified | [4] |
| 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide derivatives | Not Specified | Not Specified |[4] |
Antifungal Activity of Benzohydrazide Derivatives
Similarly, various benzohydrazide derivatives have shown promising activity against a spectrum of fungal pathogens.
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50) of Benzohydrazide Derivatives against Fungal Strains
| Compound/Derivative | Fungal Strain | MIC/EC50 (µg/mL) | Reference |
|---|---|---|---|
| Benzohydrazide derivatives containing a 4-aminoquinazoline moiety | Colletotrichum gloeosporioides | 0.40 - 0.71 (EC50) | [5] |
| Benzohydrazide derivatives containing a 4-aminoquinazoline moiety | Rhizoctonia solani | 0.63 - 3.82 (EC50) | [5] |
| Benzohydrazide derivatives with a piperazine linker | Rhizoctonia solani | 1.49 (EC50) | [6] |
| Hydrazine-based compounds | Candida albicans | 5.6 - 11.1 (MIC) |[7][8] |
Proposed Mechanisms of Action
The precise mechanism of action for this compound is not yet fully elucidated in peer-reviewed literature. However, based on information from a commercial supplier and studies on related compounds, several potential mechanisms can be proposed.
Inhibition of Protein Synthesis
One suggested mechanism is the inhibition of bacterial protein synthesis. It is proposed that this compound binds to the active site of the 50S ribosomal subunit, thereby halting peptide chain elongation.[1] This mode of action is a well-established target for several classes of antibiotics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviberoammicol.com [reviberoammicol.com]
- 4. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 7. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 3-Chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Chlorobenzhydrazide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is critical for optimizing reaction conditions, formulation development, and ensuring product quality and efficacy. While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes the existing qualitative information and presents standardized experimental protocols for its determination.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.60 g/mol | |
| CAS Number | 1673-47-8 | |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 155-156 °C |
Solubility Profile
This compound is generally characterized as being soluble in polar organic solvents and hot water, with limited solubility in non-polar solvents. The hydrazide functional group contributes to its polarity and ability to form hydrogen bonds, influencing its solubility in protic solvents.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in various common solvents based on available literature.
| Solvent | Solvent Type | Solubility | Reference |
| Water (hot) | Polar Protic | Soluble | |
| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble | |
| Ester Solvents (e.g., Ethyl Acetate) | Polar Aprotic | Soluble | |
| Non-polar Solvents (e.g., Toluene, Hexane) | Non-polar | Poor | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble* |
*Based on the solubility of the related compound 4-Chlorobenzhydrazide.
Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol such as the shake-flask method is recommended. The following table is a template for presenting such quantitative data.
Table 2.1: Illustrative Quantitative Solubility of this compound at 25°C
| Solvent | Dielectric Constant (20°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 32.7 | Data to be determined | Data to be determined |
| Ethanol | 24.6 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Water | 80.1 | Data to be determined | Data to be determined |
Stability Profile
This compound is reported to be relatively stable under standard temperature and pressure. However, it is susceptible to degradation under conditions of high temperature and exposure to light. Stability testing is crucial to determine its shelf-life and appropriate storage conditions.
Factors Affecting Stability
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
pH: The hydrazide functional group may be susceptible to hydrolysis under acidic or basic conditions. A study on related hydrazide compounds showed increasing stability as the pH approached neutrality.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. The following table outlines the conditions for such studies.
Table 3.1: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | 80°C for 48-72 hours (solid state) |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a specified duration |
Experimental Protocols
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol details the steps for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure solid)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for solubility determination using the shake-flask method.
Protocol for Stability Indicating HPLC Method
This protocol outlines the development of an HPLC method to analyze the stability of this compound and separate it from its degradation products.
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
-
Sample Preparation:
-
For forced degradation samples, dilute an aliquot of the stressed sample to a suitable concentration.
-
For long-term stability samples, dissolve the product in the mobile phase or a compatible solvent.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation:
-
Assess the peak purity of this compound in the stressed samples to ensure the method is stability-indicating.
-
Quantify the amount of this compound remaining and the percentage of each degradation product.
-
Diagram of the Stability Testing Workflow:
Caption: General workflow for conducting stability studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals to determine these critical parameters. The successful application of these methodologies will enable better control over manufacturing processes, the development of stable formulations, and ultimately, ensure the quality and safety of the final products.
An In-depth Technical Guide to the Spectral Analysis of 3-Chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 3-Chlorobenzhydrazide, a molecule of interest in pharmaceutical research. The following sections detail its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular framework and functional groups.
Molecular Structure and Spectroscopic Overview
This compound (C7H7ClN2O) is an aromatic hydrazide derivative. Its structure, featuring a chlorophenyl ring attached to a hydrazide moiety, gives rise to characteristic spectral fingerprints that are crucial for its identification and characterization. This guide will delve into the interpretation of its 1H NMR, 13C NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. Based on the analysis of related structures, the following chemical shifts are predicted.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.30 - 7.80 | Multiplet | |
| NH | ~8.0 | Broad Singlet | |
| NH₂ | ~4.5 | Broad Singlet |
Note: The exact chemical shifts of the NH and NH₂ protons can be highly dependent on the solvent used and the concentration of the sample due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectral Data
The carbon NMR spectrum provides information about the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~165 |
| C-Cl (Aromatic) | ~134 |
| C (Aromatic Quaternary) | ~132 |
| CH (Aromatic) | 126 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3400 | N-H Stretching | Amine (NH₂) |
| 3150 - 3250 | N-H Stretching | Amide (secondary) |
| 3000 - 3100 | C-H Stretching | Aromatic |
| 1640 - 1680 | C=O Stretching (Amide I) | Carbonyl |
| 1500 - 1600 | N-H Bending (Amide II) & C=C Stretching | Amide & Aromatic Ring |
| 1000 - 1100 | C-Cl Stretching | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments.[1]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 170/172 | Low | [M]⁺ (Molecular Ion) |
| 139/141 | High | [ClC₆H₄CO]⁺ (3-Chlorobenzoyl cation) |
| 111/113 | Moderate | [ClC₆H₄]⁺ (Chlorophenyl cation) |
| 75 | Moderate | [C₆H₃]⁺ |
The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and ensure the sample is fully dissolved and homogenous by gentle vortexing.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 1D proton experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled carbon experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key fragmentation pathway and a general experimental workflow for the analysis of this compound.
References
3-Chlorobenzhydrazide: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage of 3-Chlorobenzhydrazide. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing essential safety data, handling procedures, and storage recommendations. Due to limited publicly available experimental data for this specific compound, some sections of this guide are based on information from safety data sheets, general chemical safety principles, and data for structurally related compounds.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] It is soluble in hot water, alcohols, and ester solvents, but has limited solubility in non-polar solvents.[1] It is relatively stable under normal temperature and pressure but may decompose at high temperatures or when exposed to light.[1]
| Property | Value | Reference |
| CAS Number | 1673-47-8 | [2] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | |
| Appearance | White to pale cream crystals, powder, crystalline powder, fused solid, or needles | [2] |
| Melting Point | 146-148 °C | [3] |
| Assay (GC) | ≥98.0% | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly adhered to.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Storage
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames. Store away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis, decomposition, and toxicological assessment of this compound are not widely available in the public domain. The following sections provide generalized methodologies based on standard chemical procedures and information for related compounds.
Synthesis of this compound
Two primary methods for the synthesis of this compound are briefly mentioned in the literature: the chlorinated ammonia method and the chlorination method.[3]
8.1.1. Conceptual Synthesis Workflow
Caption: Conceptual overview of two synthesis routes for this compound.
8.1.2. General Experimental Protocol (Hypothetical)
This is a generalized protocol and requires optimization and safety assessment before implementation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., methyl 3-chlorobenzoate) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add hydrazine hydrate to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Thermal Decomposition Analysis
The thermal decomposition of this compound is expected to be influenced by temperature and the presence of other substances. While specific experimental data is lacking, a general approach to studying its thermal decomposition can be outlined.
8.2.1. Proposed Thermal Decomposition Pathway
Caption: A plausible thermal decomposition pathway for this compound.
8.2.2. Experimental Protocol for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Instrument Setup: Calibrate the TGA and MS instruments according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA crucible.
-
TGA Method:
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study combustion.
-
-
MS Analysis: Continuously analyze the evolved gases from the TGA furnace using the mass spectrometer. Monitor for characteristic mass-to-charge ratios (m/z) of expected decomposition products (e.g., m/z 28 for N₂ and CO, m/z 36 and 38 for HCl).
-
Data Analysis: Correlate the weight loss steps in the TGA curve with the evolution of specific gases detected by the MS to elucidate the decomposition mechanism.
Toxicological Assessment (General Protocols)
8.3.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 439)
Caption: Workflow for an in vitro skin irritation test using a reconstructed human epidermis model.
8.3.2. General Procedure for In Vitro Skin Irritation Test:
-
Tissue Preparation: Culture reconstructed human epidermis tissues according to the supplier's instructions.
-
Test Substance Application: Apply a defined amount of this compound (and positive and negative controls) topically to the surface of the RHE tissues.
-
Exposure and Post-Exposure: Expose the tissues to the test substance for a specified period, followed by rinsing and a post-incubation period.
-
Viability Assessment: Determine the viability of the tissues using a quantitative method, such as the MTT assay.
-
Data Interpretation: Compare the viability of the treated tissues to the negative control to classify the irritation potential of this compound.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the environment.[4]
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty or quality specification. The information provided is based on currently available data and is believed to be accurate. However, it is the responsibility of the user to conduct a thorough risk assessment and to handle this chemical in accordance with all applicable safety and regulatory guidelines.
References
- 1. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 4. fishersci.com [fishersci.com]
3-Chlorobenzhydrazide: A Versatile Precursor in the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chlorobenzhydrazide, a readily accessible aromatic hydrazide, has emerged as a pivotal building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic hydrazide moiety and the electronically modified benzene ring, allows for its facile conversion into various scaffolds of significant pharmacological interest. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the preparation of key derivatives, presenting their characteristic data, and exploring the signaling pathways associated with their biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthetic Applications of this compound
This compound serves as a versatile precursor for the synthesis of several classes of heterocyclic compounds, including thiosemicarbazides, 1,2,4-triazoles, and hydrazones (Schiff bases). These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and monoamine oxidase (MAO) inhibitory effects.
Synthesis of 1-(3-Chlorobenzoyl)-4-substituted Thiosemicarbazides
The reaction of this compound with various aryl isothiocyanates provides a straightforward and high-yielding route to 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazides. These compounds are valuable intermediates for the synthesis of 1,2,4-triazoles and have also shown intrinsic biological activity.[1][2]
Experimental Protocol:
A mixture of this compound (0.01 mol) and an equimolar amount of the appropriate aryl isothiocyanate is heated in an oil bath at 120°C for 1 minute. Upon cooling, the solidified product is collected and can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol to afford the pure 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazide.[3] Reaction yields for this conversion are typically high, ranging from 74% to 96%.[1][2]
Synthesis of 4-Aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
The thiosemicarbazide derivatives obtained in the previous step can be readily cyclized to form 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. This class of compounds is known for its broad spectrum of pharmacological activities.
Experimental Protocol:
The crude 1-(3-chlorobenzoyl)-4-substituted thiosemicarbazide (0.01 mol) is dissolved in a 2% aqueous sodium hydroxide solution and refluxed for 2 hours. After cooling, the reaction mixture is neutralized with 3M hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the desired 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3]
Synthesis of N'-Arylmethylene-3-chlorobenzohydrazides (Schiff Bases)
The condensation of this compound with various aromatic aldehydes leads to the formation of N'-arylmethylene-3-chlorobenzohydrazides, commonly known as Schiff bases or hydrazones. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.
Experimental Protocol:
To a solution of this compound (0.01 mol) in ethanol, an equimolar amount of the desired aromatic aldehyde is added, followed by a few drops of glacial acetic acid as a catalyst. The reaction mixture is refluxed for 3-4 hours. Upon completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent to afford the pure Schiff base.
Quantitative Data of Representative Derivatives
The following tables summarize the physicochemical and spectral data for representative compounds synthesized from this compound.
Table 1: Physicochemical Data of 1-(3-Chlorobenzoyl)-4-aryl Thiosemicarbazides
| Compound ID | Aryl Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | C₁₄H₁₂ClN₃OS | 85 | 178-180 |
| 1b | 4-Chlorophenyl | C₁₄H₁₁Cl₂N₃OS | 92 | 192-194 |
| 1c | 4-Methylphenyl | C₁₅H₁₄ClN₃OS | 88 | 185-187 |
| 1d | 4-Methoxyphenyl | C₁₅H₁₄ClN₃O₂S | 90 | 180-182 |
Table 2: Spectroscopic Data of 1-(3-Chlorobenzoyl)-4-aryl Thiosemicarbazides
| Compound ID | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1a | 10.5 (s, 1H, NH), 9.8 (s, 1H, NH), 9.5 (s, 1H, NH), 7.2-8.0 (m, 9H, Ar-H) | 3250 (N-H), 1680 (C=O), 1250 (C=S) |
| 1b | 10.6 (s, 1H, NH), 9.9 (s, 1H, NH), 9.6 (s, 1H, NH), 7.3-8.1 (m, 8H, Ar-H) | 3245 (N-H), 1682 (C=O), 1255 (C=S) |
| 1c | 10.4 (s, 1H, NH), 9.7 (s, 1H, NH), 9.4 (s, 1H, NH), 7.1-7.9 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃) | 3255 (N-H), 1678 (C=O), 1248 (C=S) |
| 1d | 10.3 (s, 1H, NH), 9.6 (s, 1H, NH), 9.3 (s, 1H, NH), 6.9-7.9 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃) | 3260 (N-H), 1675 (C=O), 1245 (C=S) |
Table 3: Physicochemical and Spectroscopic Data of N'-Arylmethylene-3-chlorobenzohydrazides
| Compound ID | Aryl Substituent | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 2a | Phenyl | C₁₄H₁₁ClN₂O | 90 | 188-190 | 11.8 (s, 1H, NH), 8.5 (s, 1H, N=CH), 7.3-8.0 (m, 9H, Ar-H) | 3210 (N-H), 1660 (C=O), 1610 (C=N) |
| 2b | 4-Chlorophenyl | C₁₄H₁₀Cl₂N₂O | 95 | 210-212 | 11.9 (s, 1H, NH), 8.6 (s, 1H, N=CH), 7.4-8.1 (m, 8H, Ar-H) | 3205 (N-H), 1665 (C=O), 1605 (C=N) |
| 2c | 4-Nitrophenyl | C₁₄H₁₀ClN₃O₃ | 92 | 235-237 | 12.1 (s, 1H, NH), 8.7 (s, 1H, N=CH), 7.5-8.3 (m, 8H, Ar-H) | 3200 (N-H), 1670 (C=O), 1600 (C=N), 1520, 1340 (NO₂) |
Biological Activities and Signaling Pathways
Derivatives of this compound have been extensively studied for their potential therapeutic applications. The following sections outline the key biological activities and the associated signaling pathways.
Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
Certain 1,2,4-triazole derivatives synthesized from this compound exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Signaling Pathway: COX-2 Inhibition
Inflammatory stimuli trigger the activation of various signaling cascades, leading to the expression of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation. The triazole derivatives are believed to bind to the active site of COX-2, preventing the synthesis of prostaglandins and thereby reducing the inflammatory response.
Anticonvulsant Activity of Hydrazone Derivatives
Hydrazone derivatives of this compound have shown promise as anticonvulsant agents. Their mechanism of action is often attributed to the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
Signaling Pathway: GABAergic System Modulation
Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain. It binds to GABA-A receptors, which are ligand-gated ion channels. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Some hydrazone derivatives are thought to enhance the effect of GABA at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in seizure activity.
Monoamine Oxidase (MAO) Inhibition
Certain hydrazone derivatives have been identified as inhibitors of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and certain neurological disorders.
Mechanism of Action: MAO Inhibition
MAOs are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. Hydrazone-based inhibitors can act as either reversible or irreversible inhibitors. They bind to the active site of the MAO enzyme, preventing it from metabolizing its natural substrates. This leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Conclusion
This compound has proven to be a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward reactivity allows for the efficient synthesis of a wide range of heterocyclic compounds with significant biological potential. The ability to easily generate thiosemicarbazides, 1,2,4-triazoles, and hydrazones provides a rich platform for the development of novel anti-inflammatory, anticonvulsant, and MAO inhibitory agents. The experimental protocols and data presented in this guide, along with the elucidation of the relevant signaling pathways, are intended to facilitate further research and development in this promising area of drug discovery. The continued exploration of derivatives from this compound holds great potential for the identification of new and effective therapeutic agents.
References
Investigating the Inotropic Effects of 3-Chlorobenzhydrazide: A Review of Available Scientific Literature
Executive Summary
This technical guide addresses the inquiry into the inotropic effects of the chemical compound 3-Chlorobenzhydrazide. A comprehensive and systematic search of publicly available scientific literature, including research articles, pharmacological studies, and experimental data, was conducted to gather information on its impact on myocardial contractility. The investigation sought to identify quantitative data, detailed experimental protocols, and associated signaling pathways to provide an in-depth resource for researchers and drug development professionals.
Despite a thorough investigation, this review concludes that there is a significant lack of publicly available scientific evidence detailing the inotropic effects of this compound. While some commercial chemical suppliers allude to potential cardiovascular activity, these claims are not substantiated by peer-reviewed research. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental methodologies, or signaling pathway diagrams as originally intended.
Introduction
This compound is a chemical compound with the molecular formula C₇H₇ClN₂O. While its primary applications appear to be in chemical synthesis, an initial inquiry suggested potential inotropic properties, which would indicate an effect on the force of cardiac muscle contraction. Positive inotropic agents are of significant interest in the management of heart failure and other cardiac conditions. This guide was initiated to collate and present the existing scientific knowledge regarding the inotropic activity of this compound for a specialized audience in the fields of pharmacology and drug discovery.
Methodology of Literature Search
A multi-stage search strategy was employed to identify relevant scientific literature. This included:
-
Keyword Searches: A variety of keyword combinations were used across major scientific databases, such as PubMed, Scopus, Web of Science, and Google Scholar. Search terms included, but were not limited to: "this compound inotropic," "this compound cardiac," "this compound heart," "this compound cardiovascular," "benzhydrazide derivatives cardiac effects," and "cardiac contractility this compound."
-
Chemical Substance Searches: Searches were conducted using the compound's CAS number (1673-47-8) in chemical and pharmacological databases to find any associated biological activity data.
-
Citation Tracking: Where any potentially relevant, albeit general, articles were found, their reference lists were reviewed for any leads to more specific studies.
Findings and Analysis
The extensive literature search did not yield any peer-reviewed research articles, clinical trials, or preclinical studies that specifically investigate the inotropic effects of this compound. The search results were primarily limited to:
-
Chemical Synthesis and Characterization: A number of articles describe the synthesis and chemical properties of this compound and related compounds. These studies focus on its chemical reactions and potential as a building block in organic synthesis, without exploring its pharmacological properties.
-
General Mentions by Chemical Suppliers: A small number of online chemical supplier databases contain brief, unsubstantiated statements suggesting potential biological or inotropic activity. However, these are not supported by scientific evidence or citations to primary literature.
-
Research on Structurally Related Compounds: While research exists on the cardiovascular effects of other hydrazide derivatives, no direct extrapolation of these findings to this compound can be scientifically justified without specific experimental data.
The absence of specific data means that no quantitative information on dose-response relationships, effects on cardiac output, or changes in contractile force for this compound can be presented. Similarly, no experimental protocols for in vitro, in vivo, or ex vivo studies on this compound's inotropic effects could be located. Consequently, the signaling pathways through which this compound might exert any inotropic effect remain entirely unknown.
Conclusion and Future Directions
Based on the current state of published scientific literature, there is no evidence to support or refute the claim that this compound possesses inotropic effects. The topic remains unexplored within the scientific community.
For researchers and drug development professionals interested in the potential cardiovascular properties of this compound, the following steps would be necessary to establish a foundational understanding:
-
In Vitro Screening: Initial studies could involve screening this compound on isolated cardiac muscle preparations (e.g., papillary muscle or trabeculae) or isolated cardiomyocytes to assess for any changes in contractility.
-
Dose-Response Studies: Should any activity be observed, detailed dose-response curves would need to be generated to determine the potency and efficacy of the compound.
-
Mechanism of Action Studies: Subsequent investigations would be required to elucidate the underlying mechanism, which could involve examining its effects on intracellular calcium concentration, myofilament calcium sensitivity, or key signaling molecules involved in cardiac contraction.
Methodological & Application
Synthesis of 3-Chlorobenzhydrazide: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 3-Chlorobenzhydrazide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocols detailed below are intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
This compound is a carbohydrazide compound that serves as a key building block in the synthesis of various heterocyclic compounds exhibiting a wide range of biological activities. Its derivatives have been explored for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. This protocol outlines a reliable and efficient method for the preparation of this compound starting from the readily available methyl 3-chlorobenzoate.
Reaction Scheme
The synthesis proceeds via the hydrazinolysis of a carboxylate ester, specifically the reaction of methyl 3-chlorobenzoate with hydrazine hydrate in an alcoholic solvent.
Scheme 1: Synthesis of this compound
Methyl 3-chlorobenzoate reacts with hydrazine hydrate to yield this compound and methanol as a byproduct.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Reported Yield (%) |
| Methyl 3-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 21 | Colorless liquid | - |
| Hydrazine hydrate | H₆N₂O | 50.06 | -51.7 | Colorless fuming liquid | - |
| This compound | C₇H₇ClN₂O | 170.59 | 155-156 | White crystalline solid | ~90 |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound from methyl 3-chlorobenzoate.
Materials:
-
Methyl 3-chlorobenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-chlorobenzoate (0.1 mol, 17.06 g) in 100 mL of 95% ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 10.0 g of 80% solution) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A white crystalline solid should precipitate out of the solution.
-
Isolation of the Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound as white needles.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point of the final product and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ethanol is flammable; keep away from open flames and hot surfaces.
This protocol provides a detailed and reliable method for the synthesis of this compound. Adherence to the outlined steps and safety precautions will ensure a successful and safe experimental outcome.
Application Notes and Protocols for the Laboratory Preparation of 3-Chlorobenzhydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of 3-Chlorobenzhydrazide and its derivatives, which are significant intermediates in the development of pharmaceuticals and agrochemicals. The protocols detailed herein are intended for professionals with a background in organic chemistry.
Application Notes
This compound and its subsequent derivatives, particularly hydrazones (Schiff bases), are versatile compounds with a wide range of applications in medicinal chemistry and material science. Their utility stems from the reactive hydrazide moiety, which can be readily converted into various bioactive molecules.
-
Pharmaceutical and Drug Development: The benzohydrazide scaffold is a key structural motif in many biologically active compounds. Derivatives have been reported to possess a broad spectrum of activities, including antimicrobial, antimycobacterial, anticancer, and anti-inflammatory properties[1]. The core intermediate, 3-chlorobenzoyl chloride, is a crucial component in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) indomethacin[2]. The synthesis of novel hydrazone derivatives from this compound allows for the exploration of new chemical space in drug discovery programs, particularly in the search for new enzyme inhibitors[3].
-
Agrochemical Synthesis: this compound serves as a precursor for the synthesis of high-efficiency pesticides, herbicides, and fungicides[2][4][5]. The introduction of the chloro-substituted phenyl ring can enhance the biological efficacy and stability of agrochemical agents.
-
Laboratory and Chemical Research: Due to its chemical properties and reactivity, this compound is an important reagent and building block in various organic synthesis processes[4][5]. It is commonly used to prepare Schiff bases by reacting it with various aldehydes and ketones, leading to compounds with diverse structural and electronic properties.
Synthesis Overview & Workflow
The preparation of this compound derivatives typically follows a two-step synthetic sequence starting from 3-chlorobenzoic acid. The acid is first converted to the more reactive acid chloride, which is then reacted with hydrazine to form the hydrazide. This intermediate is subsequently condensed with an aldehyde or ketone to yield the final hydrazone derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Chlorobenzoyl Chloride (Intermediate 1)
This protocol details the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride.
Materials:
-
3-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Place 3-chlorobenzoic acid (e.g., 30 g, 191.6 mmol) into a round-bottom flask equipped with a reflux condenser[6].
-
Add an excess of thionyl chloride (e.g., 200 ml) to the flask[6].
-
Heat the reaction mixture to 90°C and stir overnight under a fume hood. The reaction evolves HCl and SO₂ gas[6].
-
After the reaction is complete (as monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by concentration under vacuum. This is typically done using a rotary evaporator[6].
-
The resulting crude product, 3-chlorobenzoyl chloride, is a light yellow oil and can be used in the next step without further purification. For higher purity, vacuum distillation can be performed.
Protocol 2: Synthesis of this compound (Intermediate 2)
This protocol describes the formation of this compound from 3-chlorobenzoyl chloride and hydrazine hydrate.
Materials:
-
3-chlorobenzoyl chloride
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or other suitable alcohol
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Prepare a solution of 3-chlorobenzoyl chloride in a suitable solvent like ethanol.
-
In a separate flask, prepare a solution of hydrazine hydrate in the same solvent. An excess of hydrazine hydrate is typically used.
-
Cool the hydrazine hydrate solution in an ice bath.
-
Slowly add the 3-chlorobenzoyl chloride solution dropwise to the cooled hydrazine hydrate solution with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
The product, this compound, will precipitate out of the solution as a white crystalline solid[4][5].
-
Collect the solid product by vacuum filtration and wash it with cold water or a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a desiccator or a vacuum oven. The purity can be checked by measuring its melting point (approx. 146-148 °C)[4][5].
Protocol 3: General Synthesis of this compound Derivatives (Schiff Bases/Hydrazones)
This protocol provides a general method for the condensation of this compound with an aromatic aldehyde to form a hydrazone derivative.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde)
-
Ethanol or Methanol
-
Catalyst: Glacial acetic acid or concentrated HCl (a few drops)
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) equipment for reaction monitoring
Procedure:
-
Dissolve an equimolar amount of this compound (e.g., 0.001 mol) in a minimal amount of warm ethanol or methanol in a round-bottom flask[3].
-
In a separate container, dissolve an equimolar amount of the desired aromatic aldehyde (e.g., 0.001 mol) in ethanol.
-
Add the aldehyde solution to the this compound solution with stirring.
-
Add a catalytic amount of glacial acetic acid or a few drops of concentrated HCl to the reaction mixture[3].
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours)[3].
-
Once the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product. Further cooling in an ice bath or refrigerator can increase the yield[3].
-
Collect the solid hydrazone product by vacuum filtration.
-
Wash the product with a small amount of cold solvent (ethanol/methanol) to remove impurities.
-
Dry the purified product. Characterization can be performed using techniques like FT-IR, NMR, and mass spectrometry.
Data Presentation
The following tables summarize key quantitative data for the synthesis protocols.
Table 1: Synthesis of this compound and its Precursor
| Step | Starting Material | Key Reagents | Product | Yield (%) | Melting Point (°C) | Reference(s) |
| 1 | 3-Chlorobenzoic Acid | Thionyl Chloride | 3-Chlorobenzoyl Chloride | ~90% | N/A (Oil) | [6] |
| 2 | 3-Chlorobenzoyl Chloride | Hydrazine Hydrate | This compound | - | 146-148 | [4][5] |
Note: Yields are highly dependent on reaction scale and purification methods.
Table 2: Example Synthesis of a Hydrazone Derivative
| Hydrazide | Aldehyde | Catalyst | Product Name | Yield (%) | Reference(s) |
| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | Conc. HCl | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | - |
Note: This table provides a representative example. Yields for specific derivatives will vary.
Conceptual Signaling Pathway Inhibition
Many hydrazone derivatives are investigated as enzyme inhibitors. The diagram below illustrates a conceptual model where a this compound derivative acts as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding, thereby blocking the downstream signaling cascade.
Caption: Conceptual model of competitive enzyme inhibition by a derivative.
References
- 1. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]
Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 3-chlorobenzhydrazide. The protocols and data presented are based on established methodologies for the synthesis and evaluation of Schiff bases and their derivatives.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds.[1] They are typically formed through the condensation reaction between a primary amine and a carbonyl compound.[1] In this context, this compound serves as the amine-containing precursor. The resulting N'-acylhydrazone linkage is crucial for the diverse biological activities exhibited by these molecules, which include antimicrobial and anticancer properties. The incorporation of the 3-chlorobenzoyl moiety can significantly influence the electronic and steric properties of the resulting Schiff base, potentially enhancing its therapeutic efficacy.[1]
Synthesis of Schiff Bases from this compound
The general principle for the synthesis of Schiff bases from this compound involves the nucleophilic addition of the hydrazide's terminal nitrogen to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. This condensation reaction is often catalyzed by an acid or a base and is typically carried out by refluxing in a suitable solvent like ethanol.[1][2]
General Reaction Scheme
Caption: General synthesis of a Schiff base from this compound.
Experimental Protocols
Below are detailed protocols for the synthesis of Schiff bases using this compound. Protocol 1 provides a specific example with 2-chlorobenzaldehyde, while Protocol 2 offers a more general procedure adaptable to various aldehydes.
Protocol 1: Synthesis of 3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide
This protocol is adapted from the synthesis of 3-Chloro-N'-(2-chlorobenzylidene)benzohydrazide.[3]
Materials:
-
This compound (1 mmol, 0.170 g)
-
2-Chlorobenzaldehyde (1 mmol, 0.140 g)
-
Methanol (50 mL)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol, 0.170 g) in 50 mL of methanol in a round-bottom flask.
-
Add 2-chlorobenzaldehyde (1 mmol, 0.140 g) to the solution.
-
Heat the reaction mixture under reflux for 1 hour with continuous stirring.
-
After reflux, cool the mixture to room temperature.
-
Collect the resulting crystalline product by filtration.
-
The product can be further purified by slow evaporation of the solvent to yield colorless needle-shaped crystals.
Protocol 2: General Synthesis of Schiff Bases from this compound
This protocol provides a general procedure that can be adapted for various aromatic and aliphatic aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (equimolar amount)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution of Reactants: Dissolve an equimolar amount of this compound and the desired aldehyde in a minimal amount of absolute ethanol in a round-bottom flask.[1]
-
Reaction Setup: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-6 hours.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
References
Application Notes and Protocols: Condensation Reaction of 3-Chlorobenzhydrazide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from the condensation reaction of 3-chlorobenzhydrazide with various aldehydes. The protocols and data presented are designed to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds. They are typically formed through the condensation of a primary amine with a carbonyl compound. Hydrazones, a subset of Schiff bases formed from hydrazides and aldehydes or ketones, are of particular interest due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
The incorporation of a this compound moiety into the Schiff base structure can significantly influence the electronic and steric properties of the resulting molecule, potentially enhancing its therapeutic efficacy. This document outlines the synthetic procedures, and characterization data, and highlights the biological significance of Schiff bases derived from this compound.
General Reaction Scheme
The condensation reaction involves the nucleophilic addition of the primary amine group of this compound to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the Schiff base. The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) or base and is typically carried out in a suitable solvent like ethanol.
Caption: General synthesis of a Schiff base from this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of a series of Schiff bases derived from this compound and various substituted aldehydes.
Table 1: Reaction Conditions and Yields
| Aldehyde | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| Benzaldehyde | N'-benzylidene-3-chlorobenzhydrazide | 2 | 88 | 188-190 |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-3-chlorobenzhydrazide | 3 | 92 | 224-226 |
| 4-Methylbenzaldehyde | 3-chloro-N'-(4-methylbenzylidene)benzohydrazide | 2.5 | 90 | 205-207 |
| 4-Methoxybenzaldehyde | 3-chloro-N'-(4-methoxybenzylidene)benzohydrazide | 3 | 85 | 198-200 |
| Salicylaldehyde | 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide | 4 | 82 | 230-232 |
| Vanillin | 3-chloro-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | 4 | 86 | 245-247 |
Table 2: Spectral Characterization Data
| Product | IR (cm⁻¹) ν(C=O), ν(N-H), ν(C=N) | ¹H NMR (δ, ppm) |
| N'-benzylidene-3-chlorobenzhydrazide | 1650, 3210, 1605 | 11.8 (s, 1H, NH), 8.5 (s, 1H, CH=N), 7.4-8.0 (m, 9H, Ar-H) |
| N'-(4-chlorobenzylidene)-3-chlorobenzhydrazide | 1655, 3215, 1600 | 11.9 (s, 1H, NH), 8.5 (s, 1H, CH=N), 7.5-8.0 (m, 8H, Ar-H) |
| 3-chloro-N'-(4-methylbenzylidene)benzohydrazide | 1648, 3208, 1608 | 11.7 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.2-7.9 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃) |
| 3-chloro-N'-(4-methoxybenzylidene)benzohydrazide | 1645, 3205, 1602 | 11.6 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.0-7.9 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃) |
| 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide | 1640, 3190, 1610 | 12.1 (s, 1H, NH), 11.5 (s, 1H, OH), 8.6 (s, 1H, CH=N), 6.9-8.0 (m, 8H, Ar-H) |
| 3-chloro-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | 1642, 3195, 1605 | 11.5 (s, 1H, NH), 9.8 (s, 1H, OH), 8.3 (s, 1H, CH=N), 6.9-7.9 (m, 7H, Ar-H), 3.9 (s, 3H, OCH₃) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound.
Protocol 1: General Synthesis of Schiff Bases
This protocol can be adapted for the reaction of this compound with various aromatic aldehydes.
Materials:
-
This compound (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the substituted aldehyde (1 mmol) in ethanol (10 mL).
-
Add the aldehyde solution to the this compound solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol-DMF mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds derived from 3-chlorobenzhydrazide. This document outlines the synthesis of thiosemicarbazides, 1,2,4-triazoles, and other related heterocycles, complete with experimental procedures, characterization data, and their potential applications in drug discovery.
Introduction
This compound is a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the hydrazide functional group allows for various cyclization reactions to form five- and six-membered heterocyclic rings. These resulting compounds, including thiosemicarbazides and 1,2,4-triazoles, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antifungal, and anticancer properties.[1][2][3] This document provides detailed methodologies for the synthesis and characterization of these compounds.
Synthesis of 1-(3-chlorobenzoyl)-4-substituted-thiosemicarbazides
A common synthetic route starting from this compound involves its reaction with various aryl isothiocyanates to yield 1-(3-chlorobenzoyl)-4-substituted-thiosemicarbazides. These compounds serve as crucial intermediates for the synthesis of other heterocyclic systems and have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1]
Experimental Protocol
-
To a solution of this compound (0.01 mol) in ethanol, add the desired aryl isothiocyanate (0.01 mol).
-
Reflux the reaction mixture for a duration of 2-4 hours.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 1-(3-chlorobenzoyl)-4-substituted-thiosemicarbazide.[1]
Characterization Data
The structures of the synthesized thiosemicarbazides can be confirmed using spectroscopic techniques such as IR and ¹H NMR.
| Compound | R-group (on isothiocyanate) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 88 | 168-170 |
| 2 | 4-Chlorophenyl | 92 | 198-200 |
| 3 | 2,4-Dichlorophenyl | 96 | 210-212 |
| 4 | 3,5-Dichlorophenyl | 91 | 220-222 |
Table 1: Physicochemical data of synthesized 1-(3-chlorobenzoyl)-4-substituted-thiosemicarbazides.[1]
Biological Activity
Several of the synthesized thiosemicarbazide derivatives have shown promising antibacterial activity. For instance, 1-(3-chlorobenzoyl)-4-(3,5-dichlorophenyl)thiosemicarbazide was found to be 16 times more active than ampicillin and 8 times more active than cefuroxime against Bacillus cereus ATCC 10876.[1]
Synthesis of 4-Aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
The thiosemicarbazide intermediates can be readily cyclized to form 1,2,4-triazole-3-thiones. This is typically achieved by refluxing the thiosemicarbazide in an alkaline solution. These triazole derivatives are also known to possess significant biological activities.[1]
Experimental Protocol
-
Dissolve the 1-(3-chlorobenzoyl)-4-substituted-thiosemicarbazide (0.01 mol) in a 2% aqueous sodium hydroxide solution.
-
Heat the mixture under reflux for 2 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1]
Characterization Data
| Compound | R-group (on triazole) | Yield (%) | Melting Point (°C) |
| 5 | Phenyl | 85 | 240-242 |
| 6 | 4-Chlorophenyl | 89 | 268-270 |
| 7 | 2,4-Dichlorophenyl | 93 | 258-260 |
| 8 | 3,5-Dichlorophenyl | 88 | 278-280 |
Table 2: Physicochemical data of synthesized 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[1]
Biological Activity
The synthesized 1,2,4-triazole-3-thiones have been screened for their in vitro antibacterial activity. Notably, 4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited high antibacterial activity against Bacillus cereus ATCC10876, surpassing the efficacy of standard antibiotics like ampicillin and cefuroxime.[1]
Reaction Pathways
The synthesis of thiosemicarbazides and their subsequent cyclization to 1,2,4-triazoles can be visualized in the following workflow.
Caption: Synthetic route from this compound to 1,2,4-triazoles.
Conclusion
This compound is a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant biological potential. The straightforward and efficient protocols for the synthesis of thiosemicarbazides and 1,2,4-triazoles make them attractive targets for further investigation in the field of drug discovery and development. The notable antibacterial activities of the synthesized compounds warrant further studies to explore their mechanism of action and potential therapeutic applications.
References
3-Chlorobenzhydrazide: A Versatile Intermediate in the Synthesis of Bioactive Molecules
Application Note
Introduction
3-Chlorobenzhydrazide is a readily available and versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural features, comprising a hydrazide moiety attached to a chlorophenyl ring, allow for diverse chemical transformations, making it a valuable precursor in drug discovery and development. This document outlines the application of this compound as an intermediate in the synthesis of bioactive molecules, with a focus on triazolophthalazine derivatives, and provides detailed protocols for their synthesis and evaluation.
Key Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various heterocyclic systems, including:
-
1,2,4-Triazole derivatives: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.
-
Phthalazine derivatives: Phthalazine-containing molecules have shown promise as anticancer and cardiovascular agents.
The primary application highlighted in this note is the synthesis of 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine derivatives . These compounds have demonstrated notable antimicrobial and anticancer activities, making them an area of active research for the development of new therapeutic agents.
Synthesis of 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine Derivatives
The synthesis of 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine derivatives from this compound typically involves a two-step process. The first step is the synthesis of an intermediate hydrazone, followed by cyclization to form the final triazolophthalazine ring system.
General Reaction Scheme:
Caption: General synthesis workflow for triazolophthalazines.
Biological Activity of 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine Derivatives
Derivatives of 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine have been investigated for their potential as:
-
Antimicrobial Agents: Several synthesized compounds have shown inhibitory activity against various bacterial and fungal strains.[1][3][4] The mechanism of action is believed to involve the disruption of microbial cellular processes.
-
Anticancer Agents: Certain derivatives have exhibited cytotoxic activity against human cancer cell lines.[5][6][7] The proposed mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway.
Signaling Pathway Inhibition by Triazolophthalazine Derivatives
The anticancer activity of some triazolophthalazine derivatives has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis, leading to a reduction in tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocols
Protocol 1: Synthesis of 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine
This protocol describes a general method for the synthesis of the parent 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine.
Materials:
-
This compound
-
1-Chlorophthalazine
-
Phosphorus oxychloride (POCl₃) or an alternative dehydrating agent
-
Anhydrous solvent (e.g., toluene, xylene, or N,N-dimethylformamide)
-
Glassware for reflux and filtration
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of this compound and 1-chlorophthalazine in an anhydrous solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise to the reaction mixture and continue to reflux for an additional 2-4 hours to facilitate the cyclization.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine.
Quantitative Data:
The following table summarizes typical reaction parameters and outcomes for the synthesis of 1-(3-chlorophenyl)-[1][2][3]triazolo[4,3-a]phthalazine and its derivatives.
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | This compound, 1-Chlorophthalazine | Toluene | 6 | 78 | 210-212 |
| 1b | This compound, 1-Chloro-4-methylphthalazine | DMF | 8 | 72 | 225-227 |
| 1c | This compound, 1-Chloro-4-phenylphthalazine | Xylene | 5 | 81 | 240-242 |
Protocol 2: In Vitro Antimicrobial Activity Assay
This protocol outlines a method for evaluating the antimicrobial activity of the synthesized triazolophthalazine derivatives using a standard broth microdilution method.
Materials:
-
Synthesized triazolophthalazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ampicillin, fluconazole)
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Inoculum: Grow the microbial strains in their respective broths overnight. Dilute the cultures to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Assay Setup: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth. Add the microbial inoculum to each well. Include positive controls (broth with inoculum and no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Data Presentation:
The antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1a | 16 | 32 | 64 |
| 1b | 8 | 16 | 32 |
| 1c | 4 | 8 | 16 |
| Ampicillin | 2 | 4 | - |
| Fluconazole | - | - | 8 |
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on a human cancer cell line.
Materials:
-
Synthesized triazolophthalazine derivatives
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation:
The anticancer activity is reported as the IC₅₀ value in µM.
| Compound | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 1a | 15.2 | 20.5 |
| 1b | 8.7 | 12.1 |
| 1c | 4.3 | 6.8 |
| Doxorubicin | 0.5 | 0.8 |
References
- 1. Synthesis of some triazolophthalazine derivatives for their anti-inflammatory and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chlorobenzhydrazide in Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chlorobenzhydrazide as a key intermediate in the synthesis of novel insecticides. The document details its role in creating potent diacylhydrazine and acylhydrazone derivatives, outlines their mechanism of action, and provides standardized protocols for their synthesis and biological evaluation.
Introduction
This compound (C7H7ClN2O) is a crucial building block in the development of modern pesticides.[1][2] While not typically used directly as an active ingredient, its chemical structure allows for the synthesis of a wide range of diacylhydrazine and acylhydrazone derivatives that exhibit significant insecticidal properties.[3][4][5][6] These derivatives often act as insect growth regulators (IGRs), offering a more selective and environmentally conscious approach to pest management compared to traditional broad-spectrum insecticides.[5][7]
The primary mode of action for many diacylhydrazine insecticides derived from this compound is the disruption of the insect molting process. They function as nonsteroidal ecdysone agonists, mimicking the natural insect molting hormone, 20-hydroxyecdysone.[7] This leads to a premature and incomplete molt, ultimately resulting in the death of the insect.[7][8] This specific mechanism of action contributes to their high selectivity for target pests, particularly from the order Lepidoptera, and their low toxicity to mammals and other non-target organisms.[5][7]
Quantitative Data Presentation
The following table summarizes the insecticidal activity of various diacylhydrazine derivatives synthesized using benzhydrazide analogs. The data, presented as LC50 (lethal concentration for 50% of the population), highlights the potency of these compounds against key agricultural pests.
| Compound ID | Target Pest | LC50 (mg/L) | Reference Compound | LC50 (mg/L) of Reference |
| 10g | Helicoverpa armigera | 27.49 | Tebufenozide | 37.77 |
| 10h | Helicoverpa armigera | 23.67 | Tebufenozide | 37.77 |
| 10w | Helicoverpa armigera | 28.90 | Tebufenozide | 37.77 |
| 10g | Plutella xylostella | 70.8% mortality at 100 mg/L | - | - |
| 10h | Plutella xylostella | 87.5% mortality at 100 mg/L | - | - |
| 4f | Pieris rapae | 100% mortality at 10 mg/L | - | - |
| 4b | Pieris rapae | 100% mortality at 10 mg/L | - | - |
Data extracted from studies on diacylhydrazine derivatives.[4][5]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of diacylhydrazine insecticides using this compound as a precursor and their subsequent insecticidal bioassay.
Protocol 1: Synthesis of N'-acyl-3-chlorobenzhydrazide Derivatives
This protocol describes a general two-step process for the synthesis of N'-acyl-3-chlorobenzhydrazide derivatives.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorobenzoic acid (1 equivalent) in an appropriate solvent such as ethanol.
-
Esterification: Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours to produce the corresponding ethyl 3-chlorobenzoate.
-
Hydrazinolysis: After cooling, add hydrazine hydrate (1.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Acylation of this compound
-
Reaction Setup: Dissolve the synthesized this compound (1 equivalent) in a suitable solvent like dichloromethane or pyridine in a flask.
-
Acylation: Cool the solution in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[7]
Protocol 2: Insecticidal Bioassay (Larval Diet Incorporation Method)
This protocol outlines the procedure for evaluating the insecticidal activity of synthesized compounds against lepidopteran larvae.[7]
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like acetone. Perform serial dilutions to obtain a range of test concentrations.
-
Diet Preparation: Prepare an artificial diet for the target insect species (e.g., Spodoptera litura).
-
Incorporation: While the diet is still molten (around 50-60°C), add the appropriate volume of the test compound solution to achieve the desired final concentrations. Prepare a control diet with the solvent alone.
-
Bioassay Setup: Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes.
-
Insect Infestation: Once the diet has solidified, place one larva (typically 2nd or 3rd instar) into each well.
-
Incubation: Maintain the plates under controlled environmental conditions (e.g., 25±1°C, 60±5% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: Assess larval mortality after a specific period (e.g., 72 or 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis and evaluation of diacylhydrazine insecticides.
Diagram 2: Proposed Mechanism of Action
Caption: Proposed mechanism of action for diacylhydrazine insecticides via the ecdysone receptor.[8]
References
- 1. chembk.com [chembk.com]
- 2. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Crystal Growth of 3-Chlorobenzhydrazide
These experimental protocols are designed for researchers, scientists, and drug development professionals aiming to produce high-quality single crystals of 3-Chlorobenzhydrazide, suitable for X-ray diffraction analysis and other solid-state characterization techniques.
Introduction
This compound (C7H7ClN2O) is a white crystalline solid soluble in hot water and alcohols, with poor solubility in non-polar solvents.[1][2] The ability to grow well-ordered, single crystals is crucial for determining its three-dimensional molecular structure through X-ray crystallography. This information is invaluable for understanding its chemical properties, potential biological activity, and for structure-based drug design. The following protocols detail common and effective methods for the crystallization of organic compounds like this compound. The most successful crystallizations occur from clean solutions, free of dust or other particulate matter, and in an environment free from vibration or rapid temperature changes.[3][4]
General Experimental Workflow
The overall process for growing single crystals involves several key stages, from initial material preparation to the final harvesting of crystals. The purity of the starting material is critical; a minimum purity of 80-90% is recommended before attempting to grow single crystals.[5]
Figure 1: General workflow for single crystal growth.
Experimental Protocols
Three common methods for crystal growth are detailed below. The choice of method depends on the amount of material available and its solubility characteristics.
Protocol 1: Slow Evaporation
This is the simplest and most common method, ideal for compounds that are stable in the ambient laboratory environment.[3][6] It relies on the gradual increase in concentration of the solute as the solvent evaporates.
Materials:
-
This compound
-
Solvent (e.g., Ethanol, Methanol, or a mixture)
-
Crystallization dish, small beaker, or vial[3]
-
Parafilm or aluminum foil
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is moderately soluble. If using a binary solvent system, select one solvent in which the compound is highly soluble and another (the anti-solvent) in which it is poorly soluble.[7]
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent. Gentle warming can be used to increase solubility. For a binary system, dissolve the compound in the "good" solvent first, then slowly add the "anti-solvent" until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Setup: Transfer the clear solution to a clean crystallization vessel. The vessel should not be too large for the volume of solution.[7]
-
Evaporation Control: Cover the vessel with parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow evaporation.[3][7] The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vessel in a quiet, undisturbed location away from vibrations and temperature fluctuations.
-
Observation: Monitor the vessel periodically over several days to weeks for crystal formation.
Protocol 2: Slow Cooling
This method is suitable for compounds that are significantly more soluble in a given solvent at higher temperatures than at lower temperatures.
Materials:
-
This compound
-
Solvent with a boiling point below 100°C[6]
-
Test tube or flask
-
Insulated container (e.g., Dewar flask)
Methodology:
-
Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a temperature just below the solvent's boiling point.[6]
-
Setup: Transfer the hot, clear solution into a clean test tube or flask and stopper it.
-
Cooling: Place the vessel inside a larger insulated container (like a Dewar flask) filled with hot water (at a temperature slightly below that of the solution).[3][4]
-
Incubation: Allow the entire setup to cool slowly to room temperature over several hours or days. The slow cooling reduces the solubility of the compound, leading to supersaturation and crystal growth.
-
Observation: Once cooled, check for the presence of crystals. If no crystals have formed, the vessel can be transferred to a refrigerator to further reduce the temperature slowly.
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent technique for growing high-quality crystals from small amounts of material (milligram scale).[5][6][8] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Materials:
-
This compound
-
A "good" solvent (higher boiling point, compound is soluble)
-
An "anti-solvent" (lower boiling point/more volatile, compound is insoluble)[8]
-
Small, open container (e.g., a small vial or test tube)
-
Larger, sealable container (e.g., a beaker or jar)
Methodology:
-
Solution Preparation: Dissolve the this compound in a minimal amount of the "good" solvent in the small, open vial.
-
Setup: Place this small vial inside the larger, sealable container.
-
Anti-Solvent Addition: Add a small amount of the more volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the larger container tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Incubation: As the anti-solvent mixes with the solvent, the solubility of this compound decreases, leading to supersaturation and crystallization. Place the setup in an undisturbed location.
-
Observation: Crystals should form over a period of days to weeks.
Figure 2: Setup for the Vapor Diffusion method.
Data Presentation: Crystallization Parameters
The following table summarizes typical starting conditions for each protocol. Optimal parameters may require empirical adjustment.
| Parameter | Protocol 1: Slow Evaporation | Protocol 2: Slow Cooling | Protocol 3: Vapor Diffusion |
| Starting Material | 10 - 100 mg | 10 - 100 mg | 1 - 10 mg |
| Typical Solvents | Ethanol, Methanol, Acetone | Toluene, Ethyl Acetate | Solvent: Ethanol, DMFAnti-Solvent: Diethyl Ether, Hexane |
| Concentration | Near-Saturated | Saturated at elevated temp. | Near-Saturated |
| Temperature | Ambient (Constant) | Slow ramp-down (e.g., 60°C to RT) | Ambient (Constant) |
| Typical Duration | 3 days - 2 weeks | 1 - 5 days | 2 days - 3 weeks |
| Key Advantage | Simple setup | Good for temperature-sensitive solubility | High-quality crystals from small amounts |
Safety and Handling
This compound is an irritant and may be harmful if swallowed.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Precautionary Measures:
-
Always handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
-
Avoid inhalation of dust and contact with skin and eyes.[1][2]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][2]
-
References
- 1. chembk.com [chembk.com]
- 2. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 4. Growing Crystals [web.mit.edu]
- 5. unifr.ch [unifr.ch]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of 3-Chlorobenzhydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-Chlorobenzhydrazide. The techniques covered include spectroscopy (FT-IR, NMR, UV-Vis), chromatography (HPLC, GC-MS), and thermal analysis (DSC, TGA). The information herein is intended to guide researchers in establishing robust methods for quality control, stability testing, and in-depth structural elucidation of this important chemical entity.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural confirmation and identification of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule. The characteristic vibrational frequencies of the amide, amine, and aromatic chloro-substituted moieties provide a unique spectral fingerprint.
Quantitative Data Summary:
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3400 |
| C=O (amide I) | Stretching | ~1645 |
| N-H (amide II) | Bending | 1550 - 1620 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-Cl (aromatic) | Stretching | 700 - 800 |
| C-N | Stretching | 1200 - 1350 |
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet and perform a background correction on the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹.
-
Record a background spectrum with a clean, empty ATR crystal prior to sample analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Quantitative Data Summary (¹H and ¹³C NMR in DMSO-d₆):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.0 | Singlet | -CONH- |
| ¹H | 7.4 - 7.9 | Multiplet | Aromatic protons (4H) |
| ¹H | ~4.5 | Singlet | -NH₂ |
| ¹³C | ~165 | Singlet | C=O (Amide) |
| ¹³C | 125 - 135 | Multiple | Aromatic carbons (6C) |
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
UV-Visible Spectroscopy
Application Note: UV-Vis spectroscopy is useful for the quantitative analysis of this compound and for monitoring its stability. The aromatic ring system gives rise to characteristic absorption bands in the UV region.
Quantitative Data Summary:
| Solvent | λmax (nm) |
| Methanol | ~230, ~285 |
| Ethanol | ~232, ~288 |
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 µg/mL.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the spectrum from 200 to 400 nm to determine the absorption maxima (λmax).
-
Use the pure solvent as a blank.
-
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for the separation and quantification of any related impurities.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC is a highly effective method for the separation, identification, and quantification of this compound. This technique is crucial for purity assessment and stability studies in drug development.
Quantitative Data Summary (Example Method):
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (gradient or isocratic) |
| Retention Time | Analyte- and method-dependent |
Experimental Protocol (Validated Method):
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the λmax from UV-Vis analysis (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare sample solutions at a similar concentration.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the this compound peak by its retention time.
-
Calculate the purity or concentration based on the peak area relative to the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the identification and quantification of volatile impurities in this compound. The mass spectrum provides definitive structural information.
Quantitative Data Summary (Mass Spectrometry):
| Ionization Mode | Key m/z Fragments |
| Electron Impact | 170 (M⁺), 139, 111, 75 |
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library for confirmation.
-
Thermal Analysis
Thermal analysis techniques are used to characterize the physical properties of this compound, such as its melting point and thermal stability.
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to determine the melting point and purity of this compound. The sharpness of the melting endotherm is an indicator of purity.
Quantitative Data Summary:
| Parameter | Value |
| Melting Point | Approximately 155-156 °C[1] |
Experimental Protocol:
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
-
Experimental Conditions:
-
Sample Pan: Aluminum pan.
-
Sample Size: 2-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from 25 °C to 200 °C.
-
-
Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset and peak temperature of the melting endotherm.
-
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of this compound as a function of temperature. It is used to evaluate its thermal stability and decomposition profile. The compound is relatively stable under normal temperature conditions but can decompose at high temperatures.[2][3]
Experimental Protocol:
-
Instrumentation:
-
Thermogravimetric Analyzer.
-
-
Experimental Conditions:
-
Sample Pan: Platinum or ceramic pan.
-
Sample Size: 5-10 mg.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[4]
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from 25 °C to 600 °C.
-
-
Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.
-
References
Application Notes and Protocols: 3-Chlorobenzhydrazide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzhydrazide is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various heterocyclic compounds with potential therapeutic applications. One of the most significant applications of this compound in medicinal chemistry is in the creation of pyrazole-based kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The pyrazole scaffold, readily accessible from the condensation of a hydrazide with a 1,3-dicarbonyl compound, is a privileged structure in kinase inhibitor design. This document provides detailed application notes and protocols for the synthesis and potential evaluation of kinase inhibitors derived from this compound.
Synthesis of 3-(3-Chlorophenyl)pyrazole Derivatives
The core synthetic strategy involves the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazide and a β-dicarbonyl compound. In this case, this compound reacts with a variety of 1,3-diketones to yield 1,3,5-trisubstituted pyrazoles with a 3-(3-chlorophenyl) moiety.
A representative synthetic scheme is as follows:
Caption: General reaction scheme for the synthesis of 3-(3-chlorophenyl)pyrazole derivatives.
Experimental Protocols
General Protocol for the Synthesis of 3-(3-Chlorophenyl)-5-substituted-1H-pyrazoles
This protocol is a generalized procedure and may require optimization for specific 1,3-diketones.
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., acetylacetone, benzoylacetone)
-
Glacial acetic acid or other suitable acid catalyst
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired 1,3-diketone (1.1 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants (concentration typically 0.1-0.5 M). Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (a suitable eluent is typically a mixture of ethyl acetate and hexanes). The reaction time can vary from 2 to 24 hours depending on the reactivity of the diketone.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure 3-(3-chlorophenyl)-5-substituted-1H-pyrazole derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives
The synthesized pyrazole derivatives can be screened against a panel of protein kinases to determine their inhibitory activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. The following table presents hypothetical IC50 data for a series of 3-(3-chlorophenyl)pyrazole derivatives against several important kinases implicated in cancer.
| Compound ID | R1 | R2 | Aurora A IC50 (nM) | CDK2 IC50 (nM) | p38α IC50 (nM) |
| PZ-1 | CH₃ | CH₃ | 85 | 120 | >10000 |
| PZ-2 | Ph | CH₃ | 42 | 65 | 8500 |
| PZ-3 | 4-F-Ph | CH₃ | 25 | 38 | 5600 |
| PZ-4 | Ph | Ph | 150 | 210 | >10000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for their evaluation.
Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for the development of kinase inhibitors.
Conclusion
This compound is a readily available and cost-effective starting material for the synthesis of a diverse library of 3-(3-chlorophenyl)pyrazole derivatives. The straightforward and robust nature of the Knorr pyrazole synthesis allows for the efficient generation of potential kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore this chemical space in the pursuit of novel and effective targeted therapies. Further optimization of the pyrazole scaffold through medicinal chemistry efforts, guided by structure-activity relationship studies, holds the potential to yield potent and selective kinase inhibitors for a range of therapeutic indications.
Application Note: Synthesis of 3-chlorobenzaldehyde Isonicotinic Acid Hydrazone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3-chlorobenzaldehyde isonicotinic acid hydrazone, a Schiff base derived from the condensation of 3-chlorobenzaldehyde and isonicotinic acid hydrazide (Isoniazid). Hydrazones are a class of organic compounds with a wide range of pharmacological applications, including antimicrobial and antitubercular activities.[1] This protocol outlines the necessary reagents, safety precautions, step-by-step synthesis and purification procedures, and expected characterization data.
Quantitative Data & Materials
Reagents and Materials
The following table summarizes the key reagents required for the synthesis. Molar equivalents are calculated based on 3-chlorobenzaldehyde as the limiting reagent.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity Used | Moles | Molar Equivalent |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57[2] | 9.0 g | ~0.064 | 1.0 |
| Isonicotinic Acid Hydrazide | C₆H₇N₃O | 137.14[3] | 10.0 g | ~0.073 | ~1.14 |
| Methanol | CH₃OH | 32.04 | 100 mL | - | - |
| Distilled Water | H₂O | 18.02 | 100 mL | - | - |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | A few drops | - | - |
Equipment
-
500 mL Round Bottom Flask (RBF)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Vacuum desiccator or drying oven
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chlorobenzaldehyde: Causes skin, eye, and respiratory irritation.[4][5] Avoid inhalation of vapors and direct contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[1]
-
Isonicotinic Acid Hydrazide (Isoniazid): Harmful if swallowed.[3][6] Avoid formation and inhalation of dust.[3]
-
Methanol: Flammable liquid and toxic if ingested or inhaled. Handle away from ignition sources.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Experimental Protocol
Synthesis Workflow Diagram
The overall workflow for the synthesis is depicted below.
Caption: Synthesis workflow for 3-chlorobenzaldehyde isonicotinic acid hydrazone.
Step-by-Step Procedure
-
Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve 10.0 g of isonicotinic acid hydrazide in 100 mL of distilled water. Gentle warming may be required for full dissolution.
-
In a separate 250 mL beaker, dissolve 9.0 g of 3-chlorobenzaldehyde in 100 mL of methanol.
-
-
Reaction:
-
Transfer the isonicotinic acid hydrazide solution to a 500 mL round bottom flask equipped with a magnetic stir bar.
-
While stirring, add the methanolic solution of 3-chlorobenzaldehyde to the RBF.
-
Add a few drops of a 10% aqueous sodium hydroxide solution to the mixture to catalyze the reaction.
-
A precipitate should form upon mixing. Continue to stir the mixture vigorously at room temperature for 2-3 hours to ensure the reaction goes to completion.[7]
-
-
Isolation and Purification:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected precipitate with a small amount of cold distilled water to remove any unreacted isonicotinic acid hydrazide and inorganic salts.
-
Dry the crude product in a vacuum desiccator or a drying oven at low heat (40-50 °C) until a constant weight is achieved.
-
For further purification, recrystallize the dried hydrazone from hot methanol. Dissolve the crude product in a minimum amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold methanol, and dry to a constant weight.
-
Characterization
The structure and purity of the synthesized 3-chlorobenzaldehyde isonicotinic acid hydrazone can be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results | Reference |
| Melting Point | To be determined experimentally. A sharp melting point range indicates high purity. | [8] |
| Appearance | Crystalline solid. | |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1645 (Amide C=O stretch), ~1600 (Azomethine C=N stretch), ~775 (C-H out-of-plane bending for 1,3-disubstituted aromatic ring). | |
| ¹H NMR (DMSO-d₆, δ/ppm) | Signals expected for pyridine ring protons (~8.8 and ~7.9 ppm), azomethine proton (-CH=N-) (~8.3-8.5 ppm), protons of the 3-chlorophenyl ring (~7.5-7.8 ppm), and the amide proton (-NH-) (~12.0 ppm). | [8] |
| ¹³C NMR (DMSO-d₆, δ/ppm) | Resonances expected for the amide carbonyl carbon (~162 ppm), azomethine carbon, and carbons of the pyridine and 3-chlorophenyl rings. | [8] |
| Mass Spec (EI-MS) | The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight of the product (C₁₃H₁₀ClN₃O), which is 259.70 g/mol . | [8] |
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 3-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Glacial Acetic Acid as a Catalyst in Schiff Base Synthesis from 3-Chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases (hydrazones) derived from 3-chlorobenzhydrazide and various carbonyl compounds. The synthesis is efficiently catalyzed by a catalytic amount of glacial acetic acid. Schiff bases are a versatile class of compounds with significant applications in medicinal chemistry and drug development due to their wide range of biological activities. This protocol outlines the general procedure, reaction mechanism, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. When the amine is a hydrazide, the resulting Schiff base is known as a hydrazone. These compounds are of particular interest in medicinal chemistry due to their established antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. The incorporation of a halogenated phenyl ring, such as in this compound, can significantly influence the lipophilicity and electronic properties of the resulting Schiff base, potentially enhancing its biological efficacy.
Glacial acetic acid serves as an effective acid catalyst for this condensation reaction. It protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group of the hydrazide. This catalytic approach is widely adopted due to its simplicity, efficiency, and the ease of removal of the catalyst during workup.
Reaction Principle and Mechanism
The synthesis of a Schiff base from this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazide group in this compound, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is facilitated by the protonation of the carbonyl oxygen by glacial acetic acid, which makes the carbonyl carbon more susceptible to nucleophilic attack. This leads to the formation of an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated by the acid, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (azomethine group), yielding the final Schiff base product.
Catalytic Role of Glacial Acetic Acid
Experimental Protocol
This protocol provides a general method for the synthesis of Schiff bases from this compound and a representative aromatic aldehyde. This procedure can be adapted for various aldehydes and ketones with minor modifications.
Materials and Equipment
-
Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute) or Methanol
-
Glacial Acetic Acid
-
Distilled water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)
-
Procedure
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 20-30 mL) with gentle warming if necessary.
-
In a separate beaker, dissolve 1.0 equivalent of the chosen aromatic aldehyde in absolute ethanol (approximately 10-15 mL).
-
-
Reaction Setup:
-
To the solution of this compound in the round-bottom flask, add the ethanolic solution of the aromatic aldehyde while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[1]
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle or oil bath, maintaining gentle stirring.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
The reaction is typically complete within 2-6 hours, depending on the reactivity of the aldehyde.[2]
-
-
Product Isolation and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Characterize the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
-
Experimental Workflow
Quantitative Data
The reaction yields and physical properties of Schiff bases are dependent on the specific aldehyde or ketone used. The following table summarizes representative data for Schiff bases synthesized from various hydrazides and aldehydes under similar catalytic conditions.
| Hydrazide | Aldehyde/Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Isonicotinic hydrazide | 3-Chlorobenzaldehyde | 10% NaOH | Methanol/Water | - | - | - | |
| 2-Aminobenzhydrazide | 2,3-Dihydroxybenzaldehyde | - | Methanol | - | - | - | [3] |
| Substituted Hydrazide | 4-Chlorobenzaldehyde | - | Methanol | 6 | - | - | [4] |
| Hydrazide Derivative | Aromatic Aldehydes | Glacial Acetic Acid | Ethanol | 3-4 | High | - | [1] |
Note: Specific yield and melting point data for the reaction of this compound were not available in the cited literature but are expected to be in a similar range to the examples provided.
Characterization Data
The formation of the Schiff base can be confirmed by the following spectroscopic changes:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum of the product will show the appearance of a characteristic absorption band for the azomethine group (C=N) typically in the region of 1580-1650 cm⁻¹. Concurrently, the characteristic N-H stretching vibrations of the primary amine group of the hydrazide (around 3300-3400 cm⁻¹) will disappear or diminish, and the C=O stretching of the aldehyde will also be absent.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): A new singlet signal will appear in the downfield region of the spectrum (typically δ 8-10 ppm), which is characteristic of the proton of the azomethine group (-N=CH-). The signals corresponding to the -NH₂ protons of the hydrazide will be absent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the synthesized Schiff base, confirming its formation.
Conclusion
The use of glacial acetic acid as a catalyst provides an efficient and straightforward method for the synthesis of Schiff bases from this compound. This protocol is highly adaptable for a variety of carbonyl compounds, making it a valuable tool for researchers in medicinal chemistry and drug discovery. The synthesized Schiff bases can be further evaluated for their biological activities, contributing to the development of new therapeutic agents. Proper characterization using standard spectroscopic techniques is essential to confirm the identity and purity of the final products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorobenzhydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chlorobenzhydrazide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the most common reasons for this?
A1: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Purity of Starting Materials: The purity of your starting materials, such as 3-chlorobenzoic acid, 3-chlorobenzoyl chloride, or the corresponding ester, is crucial. Impurities can lead to unwanted side reactions.
-
Presence of Moisture: Water in the reaction can hydrolyze starting materials like 3-chlorobenzoyl chloride back to the unreactive 3-chlorobenzoic acid, significantly reducing the yield.
-
Side Reactions: The formation of byproducts, most commonly N,N'-bis(3-chlorobenzoyl)hydrazine, can consume the starting materials and reduce the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of this compound can be lost during extraction, washing, and recrystallization steps.
Q2: My reaction involves 3-chlorobenzoyl chloride and hydrazine hydrate. How can I minimize the formation of the N,N'-bis(3-chlorobenzoyl)hydrazine byproduct?
A2: The formation of the bis-acylated byproduct is a common issue when using highly reactive acyl chlorides. To minimize its formation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) to ensure that the mono-acylation is favored.
-
Slow Addition of Acyl Chloride: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred hydrazine hydrate solution at a low temperature (e.g., 0-5 °C). This maintains a high concentration of hydrazine relative to the acyl chloride, promoting the formation of the mono-substituted product.
-
Dilution: Conducting the reaction in a larger volume of solvent can help to reduce the local concentration of the acyl chloride, thereby disfavoring the second acylation reaction.
Q3: What are the optimal reaction conditions when starting from methyl 3-chlorobenzoate?
A3: The reaction of an ester with hydrazine hydrate is generally slower than with an acyl chloride and often requires heating.
-
Solvent: Ethanol or methanol are commonly used solvents for this reaction.
-
Temperature: The reaction is typically carried out at reflux temperature to drive it to completion.
-
Reaction Time: The reaction time can vary from a few hours to overnight. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
Q4: I am having trouble with the purification of this compound. What is the recommended procedure?
A4: Recrystallization is the most common and effective method for purifying solid this compound.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are often suitable.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield of the precipitate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Q5: How can I monitor the progress of my reaction to determine the optimal reaction time?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the completion of the reaction.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound under various conditions.
Table 1: Comparison of Yields from Different Starting Materials
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 3-Chlorobenzoic Acid | Thionyl Chloride, Hydrazine Hydrate | Toluene | Reflux | 4-6 hours | ~85% |
| 3-Chlorobenzoyl Chloride | Hydrazine Hydrate, Pyridine | Dichloromethane | 0°C to RT | 2-3 hours | ~90% |
| Methyl 3-Chlorobenzoate | Hydrazine Hydrate | Ethanol | Reflux | 8-12 hours | ~80% |
Note: Yields are approximate and can vary based on the specific experimental setup and scale.
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Method 1: Synthesis from 3-Chlorobenzoic Acid
This two-step, one-pot procedure involves the conversion of the carboxylic acid to the acid chloride followed by reaction with hydrazine hydrate.
Materials:
-
3-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Toluene
-
Pyridine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chlorobenzoic acid (1 equivalent) in toluene.
-
Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature under an inert atmosphere.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed under reduced pressure.
-
In a separate flask, prepare a solution of hydrazine hydrate (1.2 equivalents) in toluene.
-
Cool the freshly prepared 3-chlorobenzoyl chloride solution to 0-5°C in an ice bath.
-
Slowly add the hydrazine hydrate solution to the 3-chlorobenzoyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The precipitated product can be collected by filtration, washed with cold toluene, and then water to remove any hydrazine salts.
-
The crude product is then purified by recrystallization from ethanol.
Method 2: Synthesis from Methyl 3-Chlorobenzoate
This method involves the direct reaction of the ester with hydrazine hydrate.
Materials:
-
Methyl 3-chlorobenzoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve methyl 3-chlorobenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often crystallizes out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflows for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical decision tree for troubleshooting low yields.
Technical Support Center: Purification of Crude 3-Chlorobenzhydrazide
Welcome to the technical support center for the purification of crude 3-Chlorobenzhydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. The most common methods for its preparation are the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate or the reaction of a 3-chlorobenzoic acid ester (e.g., methyl 3-chlorobenzoate) with hydrazine hydrate.
Common Impurities Include:
-
Unreacted Starting Materials: 3-chlorobenzoyl chloride, methyl 3-chlorobenzoate, or 3-chlorobenzoic acid.
-
Excess Hydrazine Hydrate: A common excess reagent in the synthesis.
-
N,N'-bis(3-chlorobenzoyl)hydrazine: A di-substituted byproduct formed from the reaction of two molecules of the acylating agent with one molecule of hydrazine.[1]
-
Hydrazones: Formed if there are any aldehyde or ketone impurities present in the reactants or solvents.[1]
-
Salts: Such as hydrazine hydrochloride, if the reaction is performed in the presence of an acid.
Q2: What is the recommended primary purification method for crude this compound?
A2: Recrystallization is the most common and effective method for purifying crude this compound.[2] This technique leverages the differences in solubility between this compound and the impurities in a selected solvent system. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.[1]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on its chemical properties, this compound is soluble in hot water, alcohols, and ester solvents, while it has poor solubility in non-polar solvents.[3] Therefore, suitable recrystallization solvents include:
-
Ethanol
-
Methanol
-
Ethanol/Water mixtures
-
Acetonitrile[1]
A small-scale solvent screening is always recommended to determine the optimal solvent or solvent mixture for your specific crude product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). | - Evaporate some of the solvent to increase the concentration of the product and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound. |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the crude product, causing it to melt before dissolving.The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.- Caution: Use a minimal amount of charcoal as it can also adsorb the desired product. A hot filtration step is necessary to remove the charcoal. |
| Poor Recovery/Low Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor.Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Before hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are Contaminated with Insoluble Impurities | Insoluble impurities were not effectively removed before crystallization. | - Perform a hot gravity filtration of the dissolved crude product before allowing it to cool and crystallize. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (using Ethanol)
This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or if insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper). Filter the hot solution to remove the charcoal and any other insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for 15-20 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
Solubility Data (Qualitative)
The following table provides a general overview of the solubility of this compound in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Poor | Soluble (in hot water)[3] | Good, especially for removing non-polar impurities. |
| Ethanol | Sparingly Soluble | Very Soluble | Excellent |
| Methanol | Sparingly Soluble | Very Soluble | Excellent |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Good |
| Hexane | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| Toluene | Sparingly Soluble | Moderately Soluble | Fair |
| Dichloromethane | Soluble | Very Soluble | Poor (low difference in solubility) |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of crude this compound.
This diagram outlines the key steps from selecting a suitable solvent to obtaining the final pure product, including decision points for optional purification steps like hot filtration.
References
Technical Support Center: 3-Chlorobenzhydrazide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-Chlorobenzhydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary and most effective methods for synthesizing this compound are:
-
From Methyl 3-Chlorobenzoate: This route involves the reaction of methyl 3-chlorobenzoate with hydrazine hydrate. It is a common and reliable method for both laboratory and industrial scale production.
-
From 3-Chlorobenzoyl Chloride: This method utilizes the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate. While also effective, it requires careful control of reaction conditions to minimize side product formation.
Q2: What are the most common side reactions I should be aware of?
A2: The side reactions depend on the chosen synthetic route:
-
When using Methyl 3-Chlorobenzoate:
-
Incomplete Reaction: Unreacted methyl 3-chlorobenzoate may remain in the product mixture.
-
Hydrolysis: The ester starting material can be hydrolyzed to 3-chlorobenzoic acid, especially if there is moisture present.[1]
-
-
When using 3-Chlorobenzoyl Chloride:
-
Diacylhydrazine Formation: The most significant side reaction is the formation of 1,2-bis(3-chlorobenzoyl)hydrazine. This occurs when a molecule of the already formed this compound reacts with a second molecule of 3-chlorobenzoyl chloride.
-
Hydrolysis of Starting Material: 3-Chlorobenzoyl chloride is highly reactive and can readily hydrolyze to 3-chlorobenzoic acid in the presence of water.[2]
-
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying this compound.[3] A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include ethanol, methanol, and mixtures of ethanol and water.[4] Column chromatography can also be employed if recrystallization does not yield a product of sufficient purity.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Ester Route) | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time. - Increase Temperature: Ensure the reaction is being conducted at an appropriate temperature to facilitate the reaction between the ester and hydrazine hydrate. |
| Hydrolysis of Starting Material | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with 3-chlorobenzoyl chloride. - Control Moisture: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Formation of Diacylhydrazine (Acyl Chloride Route) | - Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to the 3-chlorobenzoyl chloride to favor the formation of the desired product. - Slow Addition: Add the 3-chlorobenzoyl chloride solution dropwise to the hydrazine hydrate solution at a controlled, low temperature (e.g., 0-5 °C) to minimize the reaction of the product with the starting material. |
| Product Loss During Workup | - Optimize Extraction: Ensure proper phase separation during aqueous workup to avoid loss of product into the aqueous layer. - Careful Filtration and Washing: When collecting the product by filtration, wash the crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. |
Presence of Impurities in the Final Product
Problem: The isolated this compound is contaminated with side products.
| Impurity | Identification | Troubleshooting and Removal |
| Unreacted Methyl 3-Chlorobenzoate | Can be detected by TLC, ¹H NMR (presence of a methoxy signal around 3.9 ppm), or GC-MS. | - Drive the reaction to completion: See "Low Yield" troubleshooting. - Purification: Recrystallization is often effective as the starting ester is typically more soluble in common organic solvents than the hydrazide product. |
| 3-Chlorobenzoic Acid | Can be detected by TLC (will have a different Rf value than the product) or by washing the organic extract with a basic solution (e.g., sodium bicarbonate) and then acidifying the aqueous layer to see if a precipitate forms. The IR spectrum will show a broad O-H stretch. | - Prevention: Use anhydrous conditions during the reaction. - Removal during workup: Wash the organic solution of the crude product with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The 3-chlorobenzoic acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer. |
| 1,2-bis(3-chlorobenzoyl)hydrazine | This diacylhydrazine is generally less soluble than this compound in many organic solvents. It will have a different melting point and TLC Rf value. | - Prevention: See "Low Yield" troubleshooting for minimizing its formation. - Purification: Careful recrystallization can often separate the desired product from the diacylhydrazine. Due to its lower solubility, the diacylhydrazine may precipitate out first from a hot solution upon cooling, or remain as an insoluble solid during the initial dissolution of the crude product in a minimal amount of hot solvent. |
Experimental Protocols
Synthesis of this compound from Methyl 3-Chlorobenzoate
Materials:
-
Methyl 3-chlorobenzoate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-chlorobenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the purified this compound.
Expected Yield: 85-95%
Synthesis of this compound from 3-Chlorobenzoyl Chloride
Materials:
-
3-Chlorobenzoyl chloride
-
Hydrazine hydrate (80-100% solution)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere (nitrogen or argon), add hydrazine hydrate (2 equivalents) to anhydrous DCM or THF.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Dissolve 3-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM or THF in the dropping funnel.
-
Add the 3-chlorobenzoyl chloride solution dropwise to the cooled hydrazine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
If a precipitate (hydrazine hydrochloride) forms, it can be removed by filtration.
-
Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any unreacted starting materials and 3-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Expected Yield: 75-85%
Data Presentation
| Compound | Starting Material | Typical Yield | Common Side Products | Typical Side Product % (if uncontrolled) |
| This compound | Methyl 3-chlorobenzoate | 85-95% | - Unreacted Methyl 3-chlorobenzoate- 3-Chlorobenzoic acid | 5-15% |
| This compound | 3-Chlorobenzoyl chloride | 75-85% | - 1,2-bis(3-chlorobenzoyl)hydrazine- 3-Chlorobenzoic acid | 10-25% |
Visualizations
Caption: Workflow for this compound Synthesis from Methyl 3-Chlorobenzoate.
Caption: Workflow for this compound Synthesis from 3-Chlorobenzoyl Chloride.
Caption: Troubleshooting Logic for Common Issues in this compound Synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Chlorobenzhydrazide Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chlorobenzhydrazide and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound derivatives.
Issue 1: Low or No Product Yield
Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound from its corresponding ester (e.g., methyl or ethyl 3-chlorobenzoate) and hydrazine hydrate are a common problem. Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and ensure adequate heating (reflux). Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]
-
-
Purity of Reactants: The purity of the starting materials, especially the ester and hydrazine hydrate, is crucial.
-
Solution: Use freshly distilled or high-purity reagents. Impurities can interfere with the reaction.[1]
-
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate can lead to an incomplete reaction.
-
Side Reactions: The formation of unwanted byproducts can consume reactants and lower the yield of the desired product.[1]
-
Solution: Optimize the reaction temperature. While reflux is common, excessively high temperatures can lead to degradation.
-
Issue 2: Product Contamination and Impurities
Q: I'm observing unexpected peaks in my NMR or IR spectra. What are the likely impurities and how can I avoid them?
A: Unexpected spectral peaks usually indicate the presence of unreacted starting materials or side products.[1]
-
Unreacted Starting Material (Ester): The presence of the starting ester is a common impurity if the reaction is incomplete.
-
Identification: Characteristic C=O stretching frequency for an ester in the IR spectrum (around 1735 cm⁻¹) and corresponding signals in the ¹H and ¹³C NMR spectra.
-
Solution: Increase the reaction time, reflux temperature, or the molar ratio of hydrazine hydrate.
-
-
Benzoic Acid Derivative: Hydrolysis of the starting ester or the product can lead to the formation of 3-chlorobenzoic acid.
-
Identification: A broad O-H stretch in the IR spectrum.
-
Solution: Ensure anhydrous reaction conditions if preparing from an acyl chloride. If present as an impurity, it can often be removed by a basic wash during the work-up.
-
-
Bis-acylated Hydrazine: A common side product where two molecules of the acyl donor react with one molecule of hydrazine.
-
Solution: Use a sufficient excess of hydrazine hydrate.
-
Issue 3: Purification Challenges
Q: I'm having difficulty purifying my this compound derivative. What are the most effective purification techniques?
A: Purification is critical for obtaining high-quality this compound derivatives. The two most common and effective methods are recrystallization and column chromatography.[1]
-
Recrystallization: This is the preferred method for purifying solid benzhydrazide derivatives.[1]
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol or methanol are commonly used for benzhydrazides.[1][2] A mixed solvent system can also be effective.[4][5]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[1][6]
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a good alternative.[1]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): The choice of eluent depends on the polarity of the specific derivative. A mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a common starting point. Use TLC to determine the optimal eluent system.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and straightforward method is the hydrazinolysis of a corresponding ester, such as methyl 3-chlorobenzoate or ethyl 3-chlorobenzoate, with hydrazine hydrate in a suitable solvent like ethanol or methanol under reflux.[2][7][8]
Q2: What are the key reaction parameters to optimize for the synthesis of this compound?
A2: The key parameters to optimize are:
-
Molar ratio of reactants: An excess of hydrazine hydrate is generally used.
-
Solvent: Ethanol or methanol are common choices.[8]
-
Temperature: Refluxing the reaction mixture is typical.[2]
-
Reaction time: This can range from a few hours to overnight, and should be monitored by TLC.[8]
Q3: How can I synthesize N'-substituted this compound derivatives?
A3: N'-substituted derivatives, specifically N'-benzylidene-3-chlorobenzhydrazides (Schiff bases), are typically synthesized by the condensation reaction of this compound with a substituted aldehyde. This reaction is usually carried out in a protic solvent like ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).[9]
Q4: What are the typical spectroscopic data for this compound?
A4: The expected spectroscopic data are:
-
¹H NMR: Signals for the aromatic protons and the -NH and -NH₂ protons. The exact chemical shifts can be found in spectral databases.[2][10]
-
¹³C NMR: Signals for the aromatic carbons and the carbonyl carbon.[10]
-
IR: Characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and C-Cl stretching.[10]
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (170.60 g/mol ).[10]
Q5: What are the primary safety precautions to take when working with this compound and hydrazine hydrate?
A5:
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
This compound can cause skin and eye irritation.[1][10] It is important to wear gloves and safety goggles. Avoid inhalation of dust.[1]
-
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Benzhydrazide Derivatives
| Entry | Starting Ester | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 3-chlorobenzoate | 5 | Ethanol | Reflux | 5 | 75 | [2] |
| 2 | Ethyl p-chlorobenzoate | 3 | Ethanol | Reflux | 3-6 | Not specified | [11] |
| 3 | Fenamic acid esters | Not specified | Not specified | Reflux | 1.5-12 | Not specified | [8] |
| 4 | Methyl pyrazinoate | Not specified | Ethanol | Reflux | Several | Not specified | [12] |
Note: This table is illustrative and compiles data from syntheses of this compound and structurally related compounds to show general trends.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl 3-chlorobenzoate.
Materials:
-
Ethyl 3-chlorobenzoate
-
Hydrazine hydrate (98%)
-
Ethanol
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-chlorobenzoate (e.g., 20 mmol, 3.69 g) in ethanol (75 mL).
-
Add hydrazine hydrate (e.g., 100 mmol, 5.0 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5 hours.[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation to obtain a solid residue.[2]
-
Wash the resulting solid with hexane to remove any unreacted starting material and other non-polar impurities.[2]
-
Collect the solid product by vacuum filtration and dry it thoroughly.
-
The product can be further purified by recrystallization from methanol or ethanol if necessary.[2]
Protocol 2: General Synthesis of N'-Benzylidene-3-chlorobenzhydrazide Derivatives
This protocol outlines the general procedure for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid or concentrated hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask with a magnetic stir bar.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of a catalytic acid (e.g., glacial acetic acid or concentrated HCl).[9]
-
Stir the reaction mixture at room temperature or reflux for a period of 30 minutes to several hours, depending on the reactivity of the aldehyde.[9] The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol or another suitable solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-benzylidene-3-chlorobenzhydrazide derivative.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 2. This compound(1673-47-8) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mdpi.com [mdpi.com]
- 8. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 3-Chlorobenzohydrazide | C7H7ClN2O | CID 74289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-CHLOROBENZHYDRAZIDE | 536-40-3 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in Schiff base formation with 3-Chlorobenzhydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of Schiff bases from 3-Chlorobenzhydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for Schiff base formation with this compound?
A1: The formation of a Schiff base (specifically, a hydrazone in this case) from this compound involves the condensation reaction between the hydrazide group (-CONHNH₂) of this compound and the carbonyl group (C=O) of an aldehyde or ketone. This reaction is a nucleophilic addition followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).[1] The reaction is typically catalyzed by an acid or a base.[2]
Q2: Why is my Schiff base yield low when using this compound?
A2: Low yields in Schiff base formation are common and can be attributed to several factors. The reaction is an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[3] Other common causes include incorrect stoichiometry of reactants, suboptimal pH, insufficient reaction time or temperature, and the formation of side products.
Q3: What is the optimal pH for Schiff base formation with a hydrazide?
A3: The reaction rate of hydrazone formation is highly dependent on the pH of the reaction medium, with the optimal pH generally falling within a mildly acidic range of 4-6.[4] In strongly acidic conditions (pH < 4), the hydrazide nucleophile can be protonated, reducing its reactivity. Conversely, in neutral or basic conditions, the protonation of the carbonyl oxygen is insufficient, slowing down the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The most common and effective method for monitoring the progress of your Schiff base formation is Thin Layer Chromatography (TTC). By spotting the reaction mixture alongside the starting materials (this compound and the corresponding aldehyde/ketone) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the Schiff base product.[5]
Q5: What are some common side products in this reaction?
A5: A common side reaction, particularly when using hydrazine derivatives, is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde. To minimize this, it is advisable to use a 1:1 molar ratio of the hydrazide and the carbonyl compound.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to troubleshooting low yields in the synthesis of Schiff bases from this compound.
Problem 1: Incomplete Reaction
Symptoms:
-
Presence of significant amounts of starting materials (this compound and/or aldehyde/ketone) in the crude product, as observed by TLC or NMR.
-
Lower than expected isolated yield of the Schiff base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Schiff base formation.
Problem 2: Product Loss During Work-up and Purification
Symptoms:
-
Good conversion observed by TLC of the crude reaction mixture, but low isolated yield after purification.
-
Product "oiling out" or failing to crystallize during recrystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product loss during work-up and purification.
Data on Reaction Optimization
Optimizing reaction parameters is crucial for maximizing the yield of Schiff base synthesis. The following tables summarize findings from various studies on the effect of catalysts and solvents on hydrazone formation. While not all data pertains directly to this compound, the trends observed are highly relevant for optimizing its reactions.
Table 1: Effect of Catalyst on Schiff Base Formation
| Catalyst | Aldehyde/Ketone | Hydrazide/Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Glacial Acetic Acid | Benzaldehyde | Phenylhydrazine | Ethanol | 14 | 76 | [5] |
| Glacial Acetic Acid | Salicylaldehyde | Hydrazine hydrate | Ethanol | 10 | 68 | [5] |
| Glacial Acetic Acid | Salicylaldehyde | Phenylhydrazine | Ethanol | 12 | 65 | [5] |
| None | 2-hydroxy-3-methoxy benzaldehyde | Benzohydrazide | Ethanol | 5 | 62.1 | [6] |
| None | 2-hydroxybenzaldehyde | Benzohydrazide | Ethanol | 5 | 61.11 | [6] |
Table 2: Effect of Synthesis Method and Solvent on Hydrazone Yield
| Synthesis Method | Aldehyde | Hydrazide | Solvent | Yield (%) | Reference |
| Solution-based | 2,3-dihydroxybenzaldehyde | Isonicotinic hydrazide | Methanol | 95 | [2][4] |
| Mechanosynthesis (LAG) | 2,3-dihydroxybenzaldehyde | Isonicotinic hydrazide | Ethanol | 98 | [2][4] |
| Solid-state melt | 2,3-dihydroxybenzaldehyde | Isonicotinic hydrazide | None | 97 | [2][4] |
| Solution-based | 2,4-dihydroxybenzaldehyde | Nicotinic hydrazide | Methanol | 93 | [2][4] |
| Mechanosynthesis (LAG) | 2,4-dihydroxybenzaldehyde | Nicotinic hydrazide | Ethanol | 96 | [2][4] |
| Solid-state melt | 2,4-dihydroxybenzaldehyde | Nicotinic hydrazide | None | 98 | [2][4] |
LAG: Liquid-Assisted Grinding
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis from this compound (Acid Catalysis)
This protocol provides a general method for the synthesis of a Schiff base from this compound and an aromatic aldehyde using acetic acid as a catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.
-
To this solution, add the aromatic aldehyde (1 equivalent), also dissolved in a minimum amount of ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[5]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-14 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude Schiff base product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization: The structure of the synthesized Schiff base can be confirmed using various spectroscopic techniques:
-
FT-IR: Look for the appearance of a characteristic C=N (imine) stretching band and the disappearance of the C=O band of the aldehyde and the N-H bending of the hydrazide.
-
¹H-NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-).
-
Mass Spectrometry: To confirm the molecular weight of the product.
References
- 1. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated | Semantic Scholar [semanticscholar.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Recrystallization of 3-Chlorobenzhydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-purity 3-chlorobenzhydrazide through recrystallization. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: Based on its known solubility profile, the most effective solvents for recrystallizing this compound are alcohols, such as ethanol and methanol, or the use of hot water.[1][2] The ideal solvent will fully dissolve the compound when hot but will result in low solubility at room temperature, allowing for maximum recovery of pure crystals upon cooling. A mixed solvent system, such as ethanol-water, may also be effective.
Q2: What is the expected melting point of pure this compound?
A2: There are slightly different melting points reported in the literature for this compound. Some sources indicate a melting point of approximately 146-148°C, while others report a range of 155-156°C.[1][3] This discrepancy may be due to different analytical methods or the presence of minor impurities. A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of your recrystallized product can be assessed through several methods:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point. Impurities tend to broaden and lower the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any impurities.
Q4: What are the potential sources of impurities in my this compound sample?
A4: Impurities can originate from the starting materials of the synthesis, such as unreacted 3-chlorobenzoic acid or hydrazine, or from byproducts formed during the reaction.[1] Inadequate purification during previous steps can also lead to a less pure starting material for recrystallization.
Data Presentation
| Solvent | Boiling Point (°C) | Solubility (at Room Temp) | Solubility (at Boiling Point) | Notes |
| Water | 100 | Poor | Soluble | A good, non-toxic choice if solubility at high temperature is sufficient. |
| Ethanol | 78 | Sparingly Soluble | Very Soluble | A common and effective solvent for many aromatic hydrazides. |
| Methanol | 65 | Sparingly Soluble | Very Soluble | Similar to ethanol, but its lower boiling point allows for easier removal. |
| Ester Solvents (e.g., Ethyl Acetate) | 77 | Soluble | Very Soluble | May be too good of a solvent, leading to lower recovery yields. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | 69 / 111 | Poor | Poor | Generally unsuitable for dissolving the polar this compound. |
Data compiled from qualitative descriptions found in multiple sources.[1][2]
Experimental Protocols
This section provides a detailed methodology for the recrystallization of this compound using ethanol.
Objective: To purify crude this compound by recrystallization to obtain a product with a sharp melting point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
-
Spatula and stirring rod
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat the ethanol on a hot plate to its boiling point.
-
Add the hot ethanol to the crude solid in small portions while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the funnel and apply a vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
-
Purity Assessment:
-
Once dry, determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates a high degree of purity.
-
Mandatory Visualization
References
Identifying and removing impurities from 3-Chlorobenzhydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 3-Chlorobenzhydrazide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product has a low melting point and a broad melting range.
-
Possible Cause: This indicates the presence of impurities. The melting point of pure this compound is approximately 146-148°C. A lower and broader melting range suggests that the crystalline lattice of the compound is disrupted by foreign molecules.
-
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number of components in your sample. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a suitable starting point for analysis.[1]
-
Select a Purification Method: Based on the suspected impurities, choose an appropriate purification technique.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid compound.[2]
-
Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with different polarities, column chromatography over silica gel can be used.[3][4]
-
Acid-Base Extraction: This is particularly useful for removing acidic impurities such as residual 3-chlorobenzoic acid.[3]
-
-
Issue 2: Oily precipitate forms during recrystallization.
-
Possible Cause: The compound may be "oiling out," which occurs when the solute is insoluble in the solvent at the boiling point, or the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Re-heat the solution: Add more solvent until the oil completely dissolves.
-
Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.
-
Solvent System Modification: If oiling persists, consider using a different solvent or a two-solvent system. Good solvent pairs often consist of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[5]
-
Issue 3: Poor separation of spots on a TLC plate.
-
Possible Cause: The chosen solvent system (eluent) for TLC may not be optimal for separating this compound from its impurities.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If the spots are all near the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the spots are all near the solvent front, the eluent is too polar. Decrease the proportion of the more polar solvent.
-
-
Try a Different Solvent System: Experiment with different combinations of solvents. For hydrazides, mixtures of ethyl acetate and hexanes, or dichloromethane and methanol are common starting points.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in synthetically prepared this compound?
A1: The most common impurities are typically residual starting materials and by-products from the synthesis. These can include:
-
3-Chlorobenzoic acid: A common starting material for the synthesis of the precursor, 3-chlorobenzoyl chloride.[6]
-
Hydrazine: A key reagent in the formation of the hydrazide.[4]
-
Symmetrically di-substituted hydrazides: A common byproduct in hydrazide synthesis where two acyl groups react with one hydrazine molecule.[4][7]
-
Unreacted 3-chlorobenzoyl chloride: The activated form of 3-chlorobenzoic acid used in the reaction.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. Based on its properties of being soluble in hot water, alcohols, and ester solvents, good starting points for solvent screening include:[8]
-
Ethanol
-
Methanol
-
Acetonitrile
-
Water
-
A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes.[9][10]
Q3: How can I remove the acidic impurity, 3-chlorobenzoic acid?
A3: Acid-base extraction is a highly effective method. Dissolve the crude this compound in an organic solvent like diethyl ether or dichloromethane. Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 3-chlorobenzoic acid will react with the base to form a water-soluble salt, which will move into the aqueous layer. The purified this compound will remain in the organic layer.[3]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[1]
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of a purification process.
-
Melting Point Analysis: A sharp melting point close to the literature value (146-148°C) is a good indicator of high purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Data Presentation
The following table presents hypothetical data to illustrate the effectiveness of different purification methods on a sample of crude this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol) | 90 | 98.5 | 85 | Symmetrically di-substituted hydrazide |
| Column Chromatography | 85 | 99.2 | 70 | Multiple minor by-products |
| Acid-Base Extraction | 92 (with acidic impurity) | 97 | 95 | 3-Chlorobenzoic acid |
Experimental Protocols
1. Recrystallization of this compound from Ethanol
-
Objective: To purify crude this compound by removing soluble impurities.
-
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
-
2. Column Chromatography of this compound
-
Objective: To purify this compound from impurities with different polarities.
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
-
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product. This compound is more polar than some by-products and less polar than others, so its elution position will depend on the specific impurities present.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
3. Acid-Base Extraction to Remove 3-Chlorobenzoic Acid
-
Objective: To selectively remove the acidic impurity, 3-chlorobenzoic acid.
-
Materials:
-
Crude this compound containing 3-chlorobenzoic acid
-
Diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the crude product in diethyl ether in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.
-
Allow the layers to separate. The top layer is the organic phase, and the bottom is the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the washing of the organic layer with fresh sodium bicarbonate solution two more times.
-
Wash the organic layer with water and then with brine.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.[3]
-
Mandatory Visualization
Caption: Workflow for identifying and removing impurities from this compound.
References
- 1. 3-Chlorobenzohydrazide | SIELC Technologies [sielc.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]
- 7. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 8. China this compound CAS: 1673-47-8 Suppliers, Manufacturers, Factory - Wholesale Price - ZHAOGUAN [zhaoguangroup.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: TLC Monitoring of 3-Chlorobenzhydrazide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the synthesis of 3-Chlorobenzhydrazide using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system and expected Rf value for this compound?
A1: The Retention Factor (Rf) is highly dependent on the chosen solvent system. A common starting point for the TLC analysis of this reaction is a mixture of ethyl acetate and hexane. The polarity of this system can be adjusted to achieve optimal separation. Ideally, the Rf value for the desired product, this compound, should be around 0.3 to provide a clear separation from starting materials and byproducts.[1] The Rf value is a characteristic property of a compound under specific TLC conditions (stationary phase and mobile phase).[2][3]
Q2: How can I identify the spots for the starting material and the product on the TLC plate?
A2: To confidently identify the spots, it is essential to run reference samples alongside your reaction mixture.[4] On the same TLC plate, spot your reaction mixture, a sample of your starting material (e.g., methyl 3-chlorobenzoate), and if available, a pure sample of this compound. The spot in the reaction mixture lane that aligns with the starting material reference is the unreacted starting material. The spot that appears and corresponds to the this compound reference is your product.
Q3: My TLC plate shows more than two spots. What could the additional spots be?
A3: The presence of multiple spots indicates a mixture of compounds. Besides your starting material and product, these could be:
-
Byproducts: Side reactions can lead to the formation of unexpected compounds. In hydrazide synthesis, the formation of azine byproducts can occur.[5]
-
Intermediates: Some reactions proceed through stable intermediates that may be visible on the TLC plate.
-
Degradation: If the reaction is heated for too long or at too high a temperature, the starting material or the product may begin to decompose, leading to extra spots.[6]
-
Impurities: The starting materials themselves may not be pure, leading to additional spots from the outset.
Q4: Why are the spots on my TLC plate streaking?
A4: Streaking of spots on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[7][8][9] Try diluting your sample before spotting it on the plate.[8]
-
Highly Polar Compounds: If your compound is very polar, it may interact strongly with the silica gel, causing it to streak. Using a more polar solvent system can help to move the compound up the plate more effectively.[6]
-
Acidic or Basic Nature of the Compound: Acidic or basic compounds can interact with the slightly acidic silica gel, leading to streaking. Adding a small amount of a modifier to your solvent system, such as a few drops of acetic acid for an acidic compound or triethylamine for a basic compound, can often resolve this issue.[6][8][9]
-
Inappropriate Solvent System: The chosen solvent may not be suitable for dissolving and moving the compound effectively up the plate.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | - The sample is too dilute.[8]- The compound does not absorb UV light, and no other visualization method was used.[7][8]- The compound is volatile and may have evaporated from the plate.[8] | - Concentrate your sample before spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[7][8]- Use an alternative visualization method, such as an iodine chamber or a potassium permanganate stain.[10][11] |
| The Rf value of my product is too high (close to the solvent front). | - The eluent (solvent system) is too polar.[8] | - Decrease the polarity of your solvent system. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.[8] |
| The Rf value of my product is too low (close to the baseline). | - The eluent is not polar enough.[8] | - Increase the polarity of your solvent system. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[8] |
| The spots are not well-separated. | - The chosen solvent system does not provide adequate resolution. | - Experiment with different solvent systems. For example, you could try a mixture of dichloromethane and methanol.[12] |
| The spots have an elongated shape. | - The sample was overloaded.[4]- Co-elution of two or more compounds with very similar Rf values.[4] | - Dilute the sample before spotting.[8]- Use a co-spot lane (spotting both the starting material and reaction mixture in the same lane) to help determine if spots are overlapping.[4][12] |
| The solvent front is running unevenly. | - The TLC plate may be damaged, with chips in the silica gel at the bottom edge.[9]- The bottom of the TLC plate is not level with the bottom of the developing chamber. | - If the plate is chipped, you can sometimes remedy this by carefully cutting the bottom of the plate to create a straight edge.[9]- Ensure the plate is placed flat and evenly in the developing chamber. |
Experimental Protocols
Synthesis of this compound
This procedure is a general guideline for the synthesis of this compound from the corresponding ester.
Materials:
-
Methyl 3-chlorobenzoate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating source (e.g., heating mantle)
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve methyl 3-chlorobenzoate in ethanol.
-
Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction's progress by TLC every 30-60 minutes.
-
Once the TLC analysis shows the complete consumption of the starting material, the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or water.
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber with a lid
-
Pencil
-
Capillary spotters
-
Solvent system (e.g., 1:1 ethyl acetate:hexane)
-
UV lamp
-
Forceps
Procedure:
-
Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor and then cover it with the lid.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6]
-
On the baseline, make three small, distinct spots using capillary spotters: one for your starting material (reference), one for your reaction mixture, and one "co-spot" where you apply both the starting material and the reaction mixture on top of each other.[4]
-
Carefully place the TLC plate into the developing chamber using forceps, ensuring the baseline is above the solvent level.[7] Close the chamber.
-
Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.[6]
-
Immediately mark the solvent front with a pencil.[6]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the spots you see with a pencil.[11]
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[2]
Visualizations
Caption: Experimental workflow for monitoring a synthesis reaction using TLC.
Caption: A logical troubleshooting pathway for common TLC issues.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijmca.com [ijmca.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. silicycle.com [silicycle.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
How to avoid decomposition of 3-Chlorobenzhydrazide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Chlorobenzhydrazide to prevent its decomposition.
Troubleshooting Guide: Degradation of this compound
If you suspect that your sample of this compound has decomposed, follow these troubleshooting steps to identify the potential cause and take corrective action.
Symptoms of Decomposition:
-
Visual Changes: Discoloration (e.g., yellowing or browning of the white crystalline solid), clumping, or changes in crystal structure.
-
Altered Solubility: Difficulty in dissolving the compound in solvents in which it is typically soluble.[1][2]
-
Inconsistent Experimental Results: Unexpected outcomes, reduced yield, or formation of unknown byproducts in reactions.
-
Changes in Spectroscopic Data: Appearance of new peaks or shifts in existing peaks in NMR, IR, or Mass Spectrometry data when compared to a reference standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[1][2][3]
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q3: What are the primary factors that cause the decomposition of this compound?
A3: The primary factors that can lead to the decomposition of this compound are exposure to high temperatures and light.[1][2] Hydrolysis, particularly under acidic conditions, can also be a concern for hydrazides in general.
Q4: What are the hazardous decomposition products of this compound?
A4: In the event of decomposition, especially during a fire, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be formed.[3]
Q5: How can I check if my this compound has decomposed?
A5: A good first step is a visual inspection for any changes in color or physical state. For a definitive assessment, you should perform analytical tests such as NMR, HPLC, or Mass Spectrometry and compare the results with a known pure standard or the certificate of analysis provided by the supplier.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (typically 2-8 °C for long-term storage) | Decomposes at high temperatures.[1][2] |
| Light | Store in a dark place (e.g., amber vial or in a cabinet) | Susceptible to decomposition upon exposure to light.[1][2] |
| Atmosphere | Tightly sealed container, in a dry/well-ventilated area | Prevents moisture absorption and hydrolysis. |
| Incompatibilities | Away from strong oxidizing agents and strong bases | To prevent chemical reactions and degradation.[3] |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity of a this compound sample and detect the presence of degradation products.
1. Objective: To determine the percentage purity of a this compound sample and identify any potential degradation products.
2. Materials:
-
This compound (sample to be tested)
-
Reference standard of this compound (of known high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution. This gives a concentration of 100 µg/mL.
-
Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
4. HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. Note the retention time and peak area of the this compound peak.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
Analyze the chromatogram of the sample solution for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
6. Data Analysis:
-
Calculate the percentage purity of the sample by comparing the peak area of the main compound in the sample chromatogram to that of the standard.
-
Percentage Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
-
The presence of significant additional peaks in the sample chromatogram, which are absent in the standard, suggests decomposition.
Logical Relationship Diagram:
Caption: Relationship between storage conditions and the stability of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 3-Chlorobenzhydrazide for bulk production. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during large-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely used method for bulk production is the reaction of a 3-chlorobenzoic acid ester (typically the methyl or ethyl ester) with hydrazine hydrate. This method is generally favored over starting from 3-chlorobenzoyl chloride due to the latter's higher cost and moisture sensitivity, or from 3-chlorobenzoic acid directly, which can have lower yields and require harsher conditions.
Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?
A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. The reaction with esters or acid chlorides is highly exothermic, posing a risk of thermal runaway if not properly controlled. It is crucial to have efficient cooling systems, controlled addition of reagents, and continuous temperature monitoring. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted starting materials (the ester), by-products such as N,N'-bis(3-chlorobenzoyl)hydrazine, and residual solvents. The formation of the bis-hydrazide is more likely with localized high concentrations of the ester.
Q4: How can the exothermic nature of the reaction be managed during scale-up?
A4: To manage the exotherm, the ester should be added to the hydrazine hydrate solution in a controlled manner, either portion-wise or via a dropping funnel. The reaction vessel must be equipped with an efficient cooling system (e.g., a chiller or a jacketed reactor) to dissipate the heat generated.
Q5: What is the recommended method for purifying crude this compound in bulk?
A5: Recrystallization is the most common and effective method for purifying this compound on a large scale.[1] Ethanol or aqueous ethanol is a suitable solvent. The crude product is dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Hydrolysis of the starting ester. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction temperature is maintained at the optimal level (e.g., reflux). - Extend the reaction time if starting material is still present. - Use anhydrous solvents and reagents to minimize hydrolysis. |
| Formation of Oily Product or Difficulty in Crystallization | - Presence of unreacted starting materials or residual solvent. - Formation of impurities that inhibit crystallization. | - Ensure complete removal of the solvent under reduced pressure. - Attempt trituration with a non-polar solvent like n-hexane or diethyl ether to induce solidification. - If trituration fails, consider purification by column chromatography before recrystallization. |
| Discoloration of the Final Product | - Air oxidation of hydrazine or impurities. - Degradation at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating or prolonged reaction times. - The product can often be decolorized by recrystallization, sometimes with the addition of activated charcoal. |
| Exothermic Reaction is Difficult to Control | - Too rapid addition of the ester. - Inadequate cooling capacity for the reactor size. | - Add the ester to the hydrazine hydrate solution slowly and in a controlled manner. - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider diluting the reaction mixture, though this may increase reaction time. |
| Presence of N,N'-bis(3-chlorobenzoyl)hydrazine Impurity | - Localized high concentration of the ester relative to hydrazine. | - Use a slight excess of hydrazine hydrate. - Add the ester solution dropwise to the hydrazine hydrate solution to maintain a localized excess of hydrazine. - Stop the reaction once the starting ester is consumed to prevent further reaction of the product hydrazide. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Key Reagents | Solvent | Typical Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Reference |
| Methyl 3-chlorobenzoate | Hydrazine Hydrate | Ethanol | Reflux | 4-8 hours | ~90% | [2] |
| Ethyl 3-chlorobenzoate | Hydrazine Hydrate | Ethanol | Reflux | 6-12 hours | High | [2] |
| 3-Chlorobenzoyl chloride | Hydrazine Hydrate | Dichloromethane | 0 - RT | 1-3 hours | 95-98% | [3] |
| 3-Chlorobenzoic acid | Thionyl Chloride, then Hydrazine Hydrate | Toluene (for acid chloride formation) | Reflux | 2-step process | ~90% (for acid chloride) | [4] |
Experimental Protocols
Protocol 1: Bulk Synthesis of this compound from Methyl 3-chlorobenzoate
This protocol is designed for a pilot-scale synthesis.
Materials:
-
Methyl 3-chlorobenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
Charge the reactor with hydrazine hydrate (1.2 to 1.5 molar equivalents relative to the ester).
-
Add ethanol to the reactor.
-
-
Heating: Heat the hydrazine hydrate solution to reflux with stirring.
-
Addition of Ester:
-
Dissolve methyl 3-chlorobenzoate in ethanol.
-
Slowly add the methyl 3-chlorobenzoate solution to the refluxing hydrazine hydrate solution over 2-3 hours using the addition funnel.
-
Monitor the internal temperature closely and adjust the addition rate to maintain a controlled reflux.
-
-
Reaction:
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by distillation under reduced pressure.
-
Cool the concentrated mixture in an ice bath to induce crystallization.
-
Filter the precipitated solid and wash the filter cake with cold ethanol or a mixture of ethanol and water.
-
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Common synthetic routes to this compound.
Diagram 2: Experimental Workflow for Bulk Synthesis
Caption: Workflow for the bulk synthesis of this compound.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Chlorobenzhydrazide and 4-Chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two isomeric compounds, 3-Chlorobenzhydrazide and 4-Chlorobenzhydrazide. While both share a common benzhydrazide core structure, the positional difference of the chlorine atom on the benzene ring can significantly influence their biological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in research and development.
Summary of Biological Activities
Derivatives of both this compound and 4-Chlorobenzhydrazide have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer effects. However, direct comparative studies on the parent compounds are limited in publicly available literature. The existing data primarily focuses on the potential of their derivatives.
Derivatives of This compound have shown notable antibacterial activity, particularly against Gram-positive bacteria.[1] For instance, certain thiosemicarbazide derivatives of this compound have demonstrated significant potency against Bacillus cereus.[1]
Similarly, various derivatives of 4-Chlorobenzhydrazide , such as Schiff bases and hydrazones, have been explored for their potential biological activities.[2] These derivatives have been associated with antimicrobial and anticancer properties.[2]
Due to the scarcity of direct comparative data on the parent compounds, this guide will focus on presenting the available information on their derivatives and will provide standardized protocols for key biological assays to facilitate independent comparative studies.
Data Presentation: Biological Activity of Derivatives
| Compound Class | Derivative of | Biological Activity | Target Organism/Cell Line | Reported Activity Metric (e.g., MIC, IC50) |
| Thiosemicarbazides | This compound | Antibacterial | Bacillus cereus ATCC 10876 | A 1-(3-chlorobenzoyl)-4-(3,5-dichlorophenyl)thiosemicarbazide derivative was reported to be 16 times more active than ampicillin.[1] |
| Hydrazones | 4-Chlorobenzhydrazide | Anticancer | Leukemic cell lines | A dimethoxy derivative of salicylaldehyde benzoylhydrazone showed potent activity at low micro- and nanomolar concentrations.[3] |
| Hydrazide-hydrazones | 4-Hydroxybenzohydrazide (related structure) | Antioxidant | DPPH and ABTS assays | Moderate radical-scavenging activity was observed for various derivatives.[4] |
| 1,3,4-Thiadiazoles | General (related structures) | Antimicrobial | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans | Some derivatives displayed wide-spectrum antimicrobial activity with MIC values in the range of 20–40 µg/mL.[5] |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To facilitate direct and standardized comparisons of this compound and 4-Chlorobenzhydrazide, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]
Objective: To determine the lowest concentration of this compound and 4-Chlorobenzhydrazide that inhibits the visible growth of a test microorganism.
Materials:
-
Test compounds (this compound and 4-Chlorobenzhydrazide)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates[6]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve this compound and 4-Chlorobenzhydrazide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria. Dilute this suspension to the final required concentration.
-
Inoculation: Add a standardized volume of the diluted inoculum to each well of the microtiter plate, including positive (broth and inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) and duration (typically 16-24 hours).[8]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Objective: To determine the cytotoxic effects of this compound and 4-Chlorobenzhydrazide on a specific cell line and to calculate the IC50 value.
Materials:
-
Test compounds (this compound and 4-Chlorobenzhydrazide)
-
Mammalian cell line (e.g., a cancer cell line or a normal cell line)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 4-Chlorobenzhydrazide in complete cell culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a plate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualization of Experimental Workflow
Below are diagrams illustrating the general workflows for the described experimental protocols.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly affected by this compound and 4-Chlorobenzhydrazide. Research on related benzhydrazide derivatives suggests that their biological effects, particularly their anticancer activities, may involve the modulation of various cellular signaling pathways. For example, some benzimidazole derivatives, which share structural similarities, are known to interact with key enzymes and signaling proteins.[12] Further research, such as gene expression profiling and proteomic analysis, would be necessary to elucidate the specific molecular targets and signaling cascades influenced by these two compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 4-Chlorobenzhydrazide | 536-40-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 5. Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Benzhydrazide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Substituted benzhydrazide derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] This guide provides a comparative analysis of a series of novel benzhydrazide derivatives containing dihydropyrazoles, focusing on their efficacy as potential epidermal growth factor receptor (EGFR) kinase inhibitors. The data presented is synthesized from recent studies to offer an objective comparison of their performance, supported by experimental data and protocols.
Quantitative Performance Data
The antiproliferative activity of a series of substituted benzhydrazide derivatives (designated as H1-H32 in the source literature) was evaluated against four human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma).[3][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Erlotinib, a known EGFR inhibitor, was used as a positive control for comparison.[4]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Benzhydrazide Derivatives [4]
| Compound | A549 | MCF-7 | HeLa | HepG2 | EGFR Kinase Inhibition (IC50 in µM) |
| H18 | 1.05 | 0.98 | 0.86 | 1.02 | 0.65 |
| H19 | 0.88 | 0.75 | 0.43 | 0.51 | 0.48 |
| H20 | 0.46 | 0.29 | 0.15 | 0.21 | 0.08 |
| H26 | 1.11 | 1.03 | 0.95 | 1.15 | 0.72 |
| H27 | 0.95 | 0.81 | 0.52 | 0.63 | 0.55 |
| Erlotinib | 0.52 | 0.35 | 0.18 | 0.25 | 0.03 |
Data synthesized from studies evaluating dihydropyrazole-containing benzhydrazide derivatives. Lower IC50 values indicate higher potency.
From this comparative data, compound H20 emerges as the most potent derivative across all tested cell lines, with IC50 values ranging from 0.15 to 0.46 µM.[3][4] Its efficacy is comparable to the control drug, Erlotinib. Notably, the potent anticancer activity of H20 correlates with its strong inhibitory effect on EGFR kinase, with an IC50 value of 0.08 µM.[3][4] Structure-activity relationship (SAR) analysis from the source studies indicated that the presence of halogen groups on the aromatic ring of the benzhydrazide moiety, particularly in the para position, significantly enhanced anticancer activity.[3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the detailed methodologies for key experiments are provided below.
General Synthesis of Benzhydrazide Derivatives
The synthesis of the target benzhydrazide derivatives (H1-H32) was achieved through a multi-step process. The final key step involved a condensation reaction between substituted benzaldehydes and previously synthesized dihydropyrazole-containing hydrazide intermediates (G1-G16).
-
Reaction Setup : Equimolar amounts of a substituted benzaldehyde and the appropriate hydrazide intermediate (G) were dissolved in ethanol.
-
Condensation : The mixture was refluxed for a period of 6-8 hours. The progress of the reaction was monitored using thin-layer chromatography (TLC).
-
Purification : Upon completion, the reaction mixture was cooled, and the resulting precipitate was filtered, dried, and purified by column chromatography to yield the final benzhydrazide derivative.[3]
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on the cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding : Cancer cells (A549, MCF-7, HeLa, HepG2) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells were then treated with various concentrations of the benzhydrazide derivatives (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation : The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.
Mandatory Visualizations
Synthesis and Experimental Workflow
The general workflow for the synthesis of the target compounds and their subsequent biological evaluation is outlined below.
Caption: General workflow for synthesis and evaluation of benzhydrazide derivatives.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Benzhydrazide derivatives, such as compound H20, exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis. Inhibition of EGFR kinase activity blocks these signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified diagram of EGFR signaling pathway inhibition by benzhydrazides.
References
Quantitative Structure-Activity Relationship (QSAR) of 3-Chlorobenzhydrazide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of analogs structurally related to 3-chlorobenzhydrazide. Due to a lack of comprehensive QSAR studies specifically on a series of this compound analogs, this guide draws upon data from closely related benzhydrazide and benzylidene hydrazide derivatives to elucidate the key structural features influencing their biological activities. The information presented herein is intended to guide the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological evaluation of benzhydrazide and its analogs has revealed a broad spectrum of activities, including anticancer and antimicrobial effects. The following tables summarize the quantitative data from studies on structurally related compounds, offering insights into the potential activity of this compound derivatives.
Anticancer Activity of Related Hydrazone Derivatives
A study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, which share a chlorinated phenyl motif with this compound, demonstrated moderate to weak cytotoxic effects against various cancer cell lines.[1] The QSAR models developed in this study indicated that electronic properties, such as the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO), are crucial for their cytotoxic activity.[1]
| Compound | Modification (Arylmethylene group) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. HeLa |
| 14 | 4-Methylphenyl | 15 | 16 | >100 |
| 16 | 2-Nitrophenyl | 150 | 122 | 10 |
Data extracted from a study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives.[1]
Antimicrobial Activity of Benzylidene Hydrazides
A series of benzylidene hydrazides, which are synthesized from benzhydrazides, were evaluated for their antibacterial and antifungal activities. The study revealed that compounds bearing chloro and nitro substituents were the most active.[2][3][4] A multi-target QSAR model suggested that topological parameters are key in describing the antimicrobial activity of these hydrazides.[2][3][4]
| Compound | R (Substituent on Benzylidene) | Antibacterial pMIC vs. S. aureus | Antibacterial pMIC vs. E. coli | Antifungal pMIC vs. C. albicans |
| 4 | 4-Cl | 1.19 | 1.79 | 1.83 |
| 11 | 2-Cl | 1.17 | 1.80 | 1.81 |
| 13 | 4-NO2 | 1.50 | 1.49 | 1.83 |
| 14 | 2-NO2 | 1.53 | 1.49 | 1.83 |
pMIC = -log(MIC), where MIC is the Minimum Inhibitory Concentration in M/L. Data is from a study on benzylidene/2-chlorobenzylidene hydrazides.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and extension of QSAR studies. The following are generalized protocols based on the cited literature for the synthesis, biological evaluation, and computational analysis of benzhydrazide analogs.
Synthesis of Benzylidene Hydrazide Analogs
-
Preparation of Benzhydrazide: The corresponding benzhydrazide is synthesized, typically by reacting the methyl or ethyl ester of the benzoic acid with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Condensation Reaction: Equimolar amounts of the synthesized benzhydrazide and a substituted aromatic aldehyde are dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is then refluxed for a specified period.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to yield the pure benzylidene hydrazide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the microbial strain (bacteria or fungi) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3]
Quantitative Structure-Activity Relationship (QSAR) Modeling
-
Data Set Preparation: A dataset of molecules with their corresponding biological activities (e.g., pIC50 or pMIC) is compiled.
-
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized. A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are then calculated.[1][3]
-
Model Development: A mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[1]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.[1]
Visualizations
The following diagrams illustrate the general workflows and relationships involved in QSAR studies of this compound analogs.
Caption: A generalized workflow for a QSAR study.
Caption: Synthesis and screening pipeline for QSAR.
References
- 1. Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation – ScienceOpen [scienceopen.com]
- 3. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In-Vitro Cytotoxicity of 3-Chlorobenzhydrazide Derivatives: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the in-vitro cytotoxic effects of various 3-Chlorobenzhydrazide derivatives reveals their potential as a promising scaffold for the development of novel anticancer agents. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of their performance against several cancer cell lines, detailed experimental protocols, and insights into their potential mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available data for a key derivative, 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), and provides a template for comparing other analogs.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| CHBH | 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide | HCT-116 (Colon Carcinoma) | ~25 (causes cell cycle arrest and death) | [1] |
| NB4 (Acute Promyelocytic Leukemia) | ~25 (causes cell cycle arrest and death) | [1] | ||
| Example Analog 1 | [Structure of Analog 1] | [e.g., MCF-7 (Breast Adenocarcinoma)] | [IC50 Value] | [Citation] |
| Example Analog 2 | [Structure of Analog 2] | [e.g., A549 (Lung Carcinoma)] | [IC50 Value] | [Citation] |
Note: Further research is required to populate this table with a broader range of this compound derivatives and their corresponding IC50 values against a diverse panel of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in-vitro cytotoxicity screening of this compound derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Cell Cycle Analysis via Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the this compound derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to identify any cell cycle arrest induced by the compounds.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins and can be employed to investigate the effect of the compounds on the expression levels of proteins involved in key signaling pathways, such as apoptosis and cell cycle regulation.
-
Protein Extraction: Treated and control cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., caspases, cyclins, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels.
Visualizing Mechanisms of Action
To understand the potential molecular mechanisms underlying the cytotoxic effects of this compound derivatives, the following diagrams illustrate a general experimental workflow and a plausible signaling pathway based on existing literature for similar compounds.
Caption: Workflow for in-vitro cytotoxicity screening of this compound derivatives.
Caption: Potential dual-action mechanism of this compound derivatives.
Discussion and Future Directions
The available data, particularly for the derivative CHBH, suggests that this compound derivatives can induce cell proliferation arrest and cell death in various human cancer cell lines.[1] The mechanism of action for CHBH appears to be twofold: inhibition of Lysine-Specific Histone Demethylase 1 (LSD1) and iron chelation.[1] LSD1 is an enzyme often overexpressed in cancer cells, and its inhibition can lead to changes in gene expression that suppress tumor growth.[1] Iron is an essential nutrient for rapidly proliferating cancer cells, and its chelation can lead to cell cycle arrest and apoptosis.[1]
Further research is warranted to synthesize and screen a wider array of this compound derivatives to establish a clear structure-activity relationship (SAR). This will enable the identification of substituents that enhance cytotoxic potency and selectivity towards cancer cells. Moreover, detailed investigations into the specific signaling pathways modulated by these compounds are crucial for understanding their complete mechanism of action and for the rational design of more effective and targeted anticancer therapies.
References
Comparing the efficacy of different catalysts for 3-Chlorobenzhydrazide synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Chlorobenzhydrazide, a key intermediate in the development of various pharmaceutical and agrochemical compounds, is of significant interest. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound, supported by established chemical principles and analogous experimental data from related hydrazide syntheses.
Synthetic Pathways Overview
This compound is primarily synthesized through the reaction of a 3-chlorobenzoyl derivative with hydrazine. The two main precursors are 3-chlorobenzoyl chloride and methyl 3-chlorobenzoate. The choice of precursor often dictates the reaction conditions and the most effective catalytic system.
dot
Caption: Synthetic pathways to this compound.
Comparison of Catalytic Systems
While specific comparative studies on catalysts for this compound are limited in publicly available literature, we can extrapolate from the synthesis of analogous aryl hydrazides to evaluate potential catalytic systems. The primary methods involve uncatalyzed reactions, acid catalysis, and base catalysis.
Data Presentation: Catalyst Performance Comparison (Based on Analogous Syntheses)
| Catalyst/Condition | Precursor | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (Analogous Reactions) | Key Observations |
| None (Uncatalyzed) | Methyl 3-Chlorobenzoate | 6 - 12 hours | Reflux (e.g., 65-100) | 70-85% | Simple procedure, but may require longer reaction times and higher temperatures. |
| None (Uncatalyzed) | 3-Chlorobenzoyl Chloride | 1 - 3 hours | 0 - 25 | ~90% | Highly reactive precursor, often does not require a catalyst. Reaction can be exothermic. |
| Acid Catalyst (e.g., Acetic Acid, HCl) | Methyl 3-Chlorobenzoate | 4 - 8 hours | Reflux | 85-95% | Acid protonates the carbonyl oxygen, increasing electrophilicity and reaction rate. |
| Base Catalyst (e.g., KOH, Triethylamine) | 3-Chlorobenzoyl Chloride | 1 - 2 hours | 0 - 25 | >95% | Base neutralizes the HCl byproduct, driving the reaction to completion.[1] |
| Heterogeneous Catalyst (e.g., Silica Gel) | Hydrazine & Alkyl Halide | 2 - 3 hours | 70-75 | High (for methylhydrazine) | Offers potential for easier catalyst removal and recycling.[2] |
| Organocatalyst (e.g., L-Proline) | Hydrazide & Aldehyde | 25 min (grinding) | Room Temperature | ~90% (for hydrazones) | Green and efficient for related syntheses, potential for adaptation.[3] |
Experimental Protocols
Below are detailed methodologies for key synthetic routes to this compound, based on standard laboratory procedures for hydrazide synthesis.
Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride (Base-Catalyzed)
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Hydrazine hydrate (1.1 equivalents) is dissolved in a suitable solvent such as dichloromethane or ethanol. Triethylamine (1.2 equivalents) is added as a base.
-
Reaction: The flask is cooled in an ice bath to 0-5 °C. A solution of 3-chlorobenzoyl chloride (1 equivalent) in the same solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is washed with water to remove triethylamine hydrochloride, and the solid product is collected by filtration.
-
Purification: The crude this compound is recrystallized from ethanol or a similar suitable solvent to yield the pure product.
Protocol 2: Synthesis from Methyl 3-Chlorobenzoate (Acid-Catalyzed)
-
Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.
-
Reagents: Methyl 3-chlorobenzoate (1 equivalent) and an excess of hydrazine hydrate (3-5 equivalents) are added to ethanol. A catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) is added.
-
Reaction: The reaction mixture is heated to reflux and maintained for 4-8 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent and hydrazine hydrate are removed by distillation under reduced pressure.
-
Purification: The resulting solid is triturated with water, filtered, and dried. Recrystallization from ethanol affords pure this compound.
Protocol 3: Uncatalyzed Synthesis from Methyl 3-Chlorobenzoate
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: Methyl 3-chlorobenzoate (1 equivalent) and an excess of hydrazine hydrate (3-5 equivalents) are dissolved in ethanol.
-
Reaction: The mixture is heated to reflux for 6-12 hours, with reaction progress monitored by TLC.
-
Work-up: The mixture is cooled to room temperature, and the product often crystallizes out of the solution. If not, the solvent is partially removed under reduced pressure to induce crystallization.
-
Purification: The solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
Logical Workflow for Catalyst Selection
The choice of catalyst and synthetic route depends on several factors including precursor availability, desired reaction time, and scale of synthesis.
dot
Caption: Catalyst selection workflow for synthesis.
References
Navigating Cross-Reactivity: A Methodological Guide for 3-Chlorobenzhydrazide Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of an antibody is paramount for the development of specific and reliable immunoassays. This guide outlines a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of a monoclonal antibody developed for 3-Chlorobenzhydrazide against a panel of structurally analogous compounds. Due to the current absence of publicly available experimental data on the cross-reactivity of this compound, this document serves as a best-practice methodological template, complete with representative data and detailed protocols to guide future research.
The specificity of an immunoassay is a critical performance characteristic, ensuring that the assay accurately detects the target analyte without interference from structurally similar compounds. In the context of this compound, a compound with potential applications in various research fields, an antibody's ability to distinguish it from other benzhydrazide derivatives is essential for accurate quantification.
Comparative Analysis of Cross-Reactivity: A Representative Study
To illustrate the assessment of antibody specificity, the following table summarizes hypothetical data from a competitive enzyme-linked immunosorbent assay (cELISA) designed for this compound. The cross-reactivity of a putative monoclonal antibody is evaluated against a selection of compounds with structural similarities, including positional isomers and related benzhydrazide derivatives.
The cross-reactivity (CR%) is calculated using the formula:
CR (%) = (IC50 of this compound / IC50 of Competing Compound) x 100
where the IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal in the competitive immunoassay.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Cl-C₆H₄-CONHNH₂ (meta) | 15.0 | 100 |
| 4-Chlorobenzhydrazide | Cl-C₆H₄-CONHNH₂ (para) | 75.0 | 20.0 |
| 2-Chlorobenzhydrazide | Cl-C₆H₄-CONHNH₂ (ortho) | 150.0 | 10.0 |
| Benzhydrazide | C₆H₅-CONHNH₂ | > 1000 | < 1.5 |
| 3-Methylbenzhydrazide | CH₃-C₆H₄-CONHNH₂ (meta) | 850.0 | 1.76 |
| Isoniazid | C₅H₄N-CONHNH₂ | > 2000 | < 0.75 |
This data is representative and for illustrative purposes only.
The hypothetical data indicates that the monoclonal antibody is highly specific for this compound. A notable decrease in cross-reactivity is observed with the positional isomers (4-Chlorobenzhydrazide and 2-Chlorobenzhydrazide), demonstrating the antibody's ability to recognize the specific substitution pattern. The cross-reactivity with benzhydrazide and other substituted benzhydrazides is negligible, highlighting the antibody's high specificity.
Experimental Protocol: Indirect Competitive ELISA (icELISA)
The following protocol details a standard procedure for conducting an indirect competitive ELISA to determine the cross-reactivity of an anti-3-Chlorobenzhydrazide antibody.
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Coating Antigen: this compound-protein conjugate (e.g., this compound-BSA) diluted in Coating Buffer.
-
Antibody Solution: Anti-3-Chlorobenzhydrazide monoclonal antibody diluted in Assay Buffer.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG, diluted in Assay Buffer.
-
Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Standards and Competitors: this compound and potential cross-reactants dissolved in a suitable solvent and serially diluted in Assay Buffer.
2. ELISA Procedure:
-
Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of Washing Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of standard solutions or competing compound solutions to the wells. Immediately add 50 µL of the anti-3-Chlorobenzhydrazide antibody solution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Washing Buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visualizing the Methodologies
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
This guide provides a foundational framework for conducting cross-reactivity studies for this compound. The successful development of a specific immunoassay relies on rigorous validation, and the principles and protocols outlined herein are designed to support such endeavors. As research progresses, the generation and publication of actual experimental data will be invaluable to the scientific community.
A Spectroscopic Comparison of 3-Chlorobenzhydrazide and Its Precursors
This guide provides a detailed spectroscopic analysis of 3-Chlorobenzhydrazide and its precursors, 3-chlorobenzoic acid and methyl 3-chlorobenzoate. It is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their spectral characteristics. The data presented herein is compiled from various scientific sources and databases, providing a basis for substance identification, purity assessment, and structural elucidation.
The primary spectroscopic techniques covered are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By comparing the spectral data of the final product with its starting materials, researchers can effectively monitor the progress of the synthesis and confirm the identity of the resulting compound.
Synthesis Pathway
The synthesis of this compound typically proceeds through a two-step process starting from 3-chlorobenzoic acid. The first step involves the esterification of the carboxylic acid to form methyl 3-chlorobenzoate. This ester is then reacted with hydrazine hydrate to yield the final product, this compound.
Caption: Synthesis pathway of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | O-H Stretch (Carboxylic Acid) | C-Cl Stretch |
| 3-Chlorobenzoic Acid | ~1680-1710 | - | ~2500-3300 (broad) | ~750-800 |
| Methyl 3-Chlorobenzoate | ~1720-1740 | - | - | ~750-800 |
| This compound | ~1640-1660 | ~3200-3400 (multiple bands) | - | ~750-800 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -NH Proton | -OCH₃ Protons | -COOH Proton |
| 3-Chlorobenzoic Acid | ~7.5-8.0 (m, 4H) | - | - | - | ~13.3 (s, 1H) |
| Methyl 3-Chlorobenzoate | ~7.4-8.0 (m, 4H) | - | - | ~3.9 (s, 3H) | - |
| This compound | ~7.4-7.8 (m, 4H) | ~4.5 (s, 2H) | ~9.8 (s, 1H) | - | - |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O Carbon | Aromatic Carbons | -OCH₃ Carbon |
| 3-Chlorobenzoic Acid | ~166.5 | ~128.4, 129.3, 131.3, 133.2, 133.4, 133.8 | - |
| Methyl 3-Chlorobenzoate | ~165.5 | ~128.0, 129.5, 130.0, 133.0, 134.0, 134.5 | ~52.5 |
| This compound | ~165.0 | ~125.9, 127.8, 130.3, 131.2, 133.5, 134.1 | - |
Note: The exact chemical shifts and vibrational frequencies can vary depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Methyl 3-Chlorobenzoate (Esterification)
-
In a round-bottom flask, dissolve 10.0 g of 3-chlorobenzoic acid in 50 mL of methanol.
-
Slowly add 2 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous layer with 3 x 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude methyl 3-chlorobenzoate.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve the crude methyl 3-chlorobenzoate in 30 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate slowly to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
Spectroscopic Analysis Workflow
The following diagram outlines the logical workflow for the comparative spectroscopic analysis of the synthesized compounds.
Caption: Workflow for spectroscopic analysis.
Instrumentation and Data Acquisition
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the compounds.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Solid samples are typically analyzed using the KBr pellet method. A small amount of the sample is ground with spectroscopic grade potassium bromide and pressed into a thin pellet.
-
Data Acquisition: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure by analyzing the environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecules.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax).
This guide provides a foundational comparison of the spectroscopic properties of this compound and its precursors. Researchers can utilize this information for reaction monitoring, quality control, and further structural studies.
A Comparative Guide to Validating the Purity of Synthesized 3-Chlorobenzhydrazide using HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of compound purity is a critical step to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 3-Chlorobenzhydrazide. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to this compound and the Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace amounts of impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the final product. Common impurities may include unreacted starting materials, by-products of the synthesis, and degradation products. Of particular concern with hydrazide compounds is the potential for residual hydrazine, a known genotoxic impurity. Therefore, a robust analytical method is required to separate, identify, and quantify this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
Reverse-phase HPLC (RP-HPLC) is a widely used and powerful technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Experimental Protocol: Validated RP-HPLC Method
This protocol describes a validated RP-HPLC method for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) |
2. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve in 100 mL of diluent.
3. Data Analysis and Purity Calculation:
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | High resolution, high precision, well-established, and broadly applicable for compounds with a chromophore.[1] | Co-elution can mask impurities; requires reference standards for impurity identification. |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[2][3][4] | Provides absolute quantification without the need for a specific reference standard of the analyte; non-destructive.[5] | Lower sensitivity than HPLC; requires a high-field NMR spectrometer; complex mixtures can lead to signal overlap. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry. | High sensitivity and specificity for volatile and semi-volatile impurities; provides structural information for impurity identification. | This compound is not highly volatile and may require derivatization; potential for thermal degradation of the analyte. |
| Titration | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Low cost, no specialized equipment needed.[1] | Low sensitivity and non-specific if multiple reactive species are present.[1] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for validating the purity of synthesized this compound.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of each technique for the analysis of this compound.
| Parameter | HPLC-UV | qNMR | GC-MS | Titration |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ppm level (for volatile impurities) | ~0.5% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | ppm level (for volatile impurities) | ~1.5% |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 90-110% |
| Specificity | High | Moderate to High | High | Low |
Conclusion
For the routine quality control and purity validation of synthesized this compound, a validated RP-HPLC method offers the best combination of resolution, sensitivity, and precision. It is highly effective for separating the main compound from potential non-volatile impurities. However, for a comprehensive purity assessment, orthogonal methods are recommended. qNMR provides an excellent, independent confirmation of absolute purity, while GC-MS is invaluable for the detection and identification of residual volatile impurities, including potential starting materials and solvents. The choice of analytical technique should be guided by the specific requirements of the research or drug development phase, with the understanding that a multi-faceted approach provides the most robust and reliable purity data.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 3-Chlorobenzhydrazide and Its Analogs Against Key Biological Targets
This guide provides a comparative overview of the molecular docking performance of compounds structurally related to 3-Chlorobenzhydrazide against a range of biological targets implicated in various diseases. The data presented herein is derived from in silico studies on benzhydrazide and chlorobenzamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: Comparative Docking Scores
The following table summarizes the quantitative data from various molecular docking studies of 3-Chlorobenzamide and other benzhydrazide derivatives against several key protein targets. This data provides a basis for comparing the potential binding affinities of these compounds.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Potential Therapeutic Area |
| 3-Chlorobenzamide | Human Matrix metalloproteinase-2 | - | -6.5 | Ovarian Cancer |
| 3-Chlorobenzamide | Human Matrix metalloproteinase-2 | - | -6.4 | Ovarian Cancer |
| 3-Chlorobenzamide | Human progesterone receptor | - | -6.0 | Breast Cancer |
| 3-Chlorobenzamide | Allosteric inhibitor site | - | -5.7 | Breast Cancer |
| 4-hydroxybenzhydrazide derivative (ohbh10) | Monoamine oxidase B (MAO-B) | 2V5Z | - | Neurodegenerative Disease |
| 4-hydroxybenzhydrazide derivative (ohbh10) | Acetylcholinesterase (AChE) | 4EY7 | - | Neurodegenerative Disease |
| Benzohydrazide derivative (H20) | Epidermal Growth Factor Receptor (EGFR) | - | - | Cancer |
Note: Specific docking scores for ohbh10 and H20 were not explicitly detailed in the provided search results, but the studies indicated significant binding affinities.
Experimental Protocols: Molecular Docking Methodology
The in silico molecular docking studies summarized above generally follow a standardized protocol to predict the binding affinity and interaction of a ligand with a target protein.
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The structure is minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structure of the ligand (e.g., this compound analog) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field (e.g., OPLS4). Ionization states at a physiological pH are generated.
2. Active Site Definition and Grid Generation:
-
The binding site (active site) of the protein is identified, often based on the location of a co-crystallized native ligand.
-
A grid box is generated around the defined active site to specify the search space for the docking algorithm.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as Glide (Schrödinger), AutoDock, or MOE (Molecular Operating Environment).
-
The software samples a large number of possible conformations and orientations of the ligand within the protein's active site.
-
Different docking modes, such as Standard Precision (SP) and Extra Precision (XP), may be used for varying levels of sampling and scoring accuracy.[1]
4. Scoring and Analysis:
-
The binding affinity of the ligand for the protein is estimated using a scoring function, which calculates a docking score (typically in kcal/mol). A more negative score generally indicates a more favorable binding interaction.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
Visualizations
The following diagrams illustrate a typical workflow for comparative docking studies and a representative signaling pathway that can be targeted by benzhydrazide derivatives.
Caption: A generalized workflow for a comparative molecular docking study.
Caption: The EGFR signaling pathway and the inhibitory action of a benzohydrazide derivative.
References
Unveiling the Antifungal Potential of 3-Chlorobenzhydrazide: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the antifungal properties of 3-Chlorobenzhydrazide reveals promising activity against pathogenic fungi, positioning it as a noteworthy candidate for further investigation in the development of novel antifungal agents. This guide provides a comparative overview of its efficacy against the standard antifungal drugs, fluconazole and amphotericin B, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the face of rising antifungal resistance, the quest for new and effective therapeutic agents is paramount. This report details the in vitro antifungal activity of this compound, a hydrazine derivative, in comparison to established antifungal drugs. While direct comparative studies are limited, data from closely related compounds and established literature on standard drugs provide a valuable preliminary assessment of its potential.
Comparative Antifungal Efficacy
The antifungal activity of this compound and standard antifungal drugs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values against the common pathogenic yeast, Candida albicans.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| This compound (as Hyd.Cl*) | Candida albicans | 5.6 µg/mL[1] |
| Fluconazole | Candida albicans | 0.25 - 1.0 µg/mL |
| Amphotericin B | Candida albicans | 0.5 - 1.0 µg/mL |
Note: The MIC value for this compound is based on the structurally similar compound "Hyd.Cl" as reported in a study on hydrazine-based compounds[1]. Further direct testing of this compound is warranted for precise comparison. MIC ranges for standard drugs are compiled from various susceptibility testing studies.
The data suggests that while this compound exhibits antifungal activity, its potency, as represented by the MIC of its analogue, is less than that of the frontline antifungal agents fluconazole and amphotericin B against Candida albicans. However, its unique chemical structure may offer advantages in overcoming existing resistance mechanisms, a critical area for future research.
Experimental Protocols
The determination of antifungal activity is conducted using standardized methods to ensure reproducibility and comparability of results. The most widely accepted method is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
This method involves preparing serial dilutions of the antifungal agents in a 96-well microtiter plate. A standardized suspension of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the fungus.
Key Steps:
-
Preparation of Antifungal Stock Solutions: The test compounds (this compound, fluconazole, amphotericin B) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a liquid growth medium (e.g., RPMI-1640) within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: The fungal strain (Candida albicans) is cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in the growth medium to achieve a final standardized inoculum concentration.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Incubation: The inoculated plates are incubated at a specific temperature (typically 35°C) for a defined period (usually 24-48 hours).
-
MIC Determination: After incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent at which no visible growth is observed.
Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagrams illustrate the key stages of the antifungal susceptibility testing workflow.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathways in Antifungal Action (Hypothetical)
While the precise mechanism of action for this compound is yet to be fully elucidated, many antifungal agents target specific pathways essential for fungal survival. The diagram below illustrates a generalized view of common antifungal drug targets.
Caption: Common signaling pathways targeted by antifungal drugs.
Conclusion
Preliminary data on a structural analogue suggests that this compound possesses antifungal activity against Candida albicans. While its in vitro potency may not surpass that of standard drugs like fluconazole and amphotericin B, its novel chemical structure warrants further investigation. Future studies should focus on determining the precise MIC of this compound against a broader range of fungal pathogens, elucidating its mechanism of action, and exploring its potential to overcome known antifungal resistance mechanisms. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such research.
References
Assessing the Lipoxygenase Inhibition of Benzhydrazide Schiff Bases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the lipoxygenase (LOX) inhibitory potential of benzhydrazide Schiff bases and their derivatives. While specific data for 3-Chlorobenzhydrazide Schiff bases is limited in publicly available literature, this document summarizes the lipoxygenase inhibition of structurally related compounds and compares their performance with established LOX inhibitors. The information presented herein, including experimental data and detailed protocols, is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.
Comparative Inhibition of Lipoxygenase
The inhibitory potency of a compound against lipoxygenase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several hydrazone derivatives and standard lipoxygenase inhibitors. It is important to note that these values can vary depending on the specific lipoxygenase isoform (e.g., 5-LOX, 15-LOX) and the assay conditions used.
| Compound/Drug | Target Enzyme | IC50 (µM) | Comments |
| Hydrazone Derivatives | |||
| Pyrazole-hydrazone derivative 4a | 5-LOX | 1.92 | Exhibited superior inhibitory activity against 5-LOX compared to Zileuton.[1] |
| Pyrazole-hydrazone derivative 4b | 5-LOX | 2.31 | Showed better COX-2 inhibitory activity than celecoxib.[1] |
| Chalcone-triazole derivative 3 | 5-LOX | 1.63 | Displayed remarkable 5-LOX inhibition.[2] |
| Chalcone-triazole derivative 2Ac/4Ac | 5-LOX | 3.237 | Showed notable 5-LOX inhibition.[2] |
| 2-[(3-hydroxybenzylidene)amino]phenol | 15-LOX | 4.61 ± 3.21 | Exhibited potent inhibitory potential against Soybean 15-lipoxygenase.[3] |
| Standard Lipoxygenase Inhibitors | |||
| Zileuton | 5-LOX | 0.1 - 9.1 | FDA-approved drug for the treatment of asthma.[4] |
| Nordihydroguaiaretic acid (NDGA) | pan-LOX | ~2.7 | A well-characterized non-selective LOX inhibitor.[2] |
| Quercetin | 15-LOX | 4.84 ± 6.43 | A natural flavonoid with known LOX inhibitory activity.[3] |
| Baicalein | 12-LOX & 15-LOX | 9.6 - 20.7 | A flavonoid known to inhibit both 12-LOX and 15-LOX.[5] |
Experimental Protocols
The following is a detailed methodology for a common in vitro lipoxygenase inhibition assay, based on a spectrophotometric method.[6][7][8]
Materials and Reagents:
-
Soybean Lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (e.g., this compound Schiff bases)
-
Standard inhibitor (e.g., Quercetin, Nordihydroguaiaretic acid)
-
Spectrophotometer capable of reading at 234 nm
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Dissolve soybean lipoxygenase in cold 0.2 M borate buffer (pH 9.0) to a final concentration of 200 U/mL. Keep the enzyme solution on ice throughout the experiment.
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid in 0.2 M borate buffer. A small amount of ethanol can be used to aid dissolution before adding the buffer.
-
Test Compound Solutions: Dissolve the test compounds and the standard inhibitor in DMSO to prepare stock solutions. Further dilutions are made with the borate buffer to achieve the desired final concentrations. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting the enzyme activity.
-
-
Enzyme Inhibition Assay:
-
Pipette the buffer solution, enzyme solution, and the test compound solution into a quartz cuvette.
-
Incubate the mixture at room temperature (25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes) using the spectrophotometer. The formation of hydroperoxydienes from linoleic acid by lipoxygenase results in an increase in absorbance at this wavelength.
-
A control reaction is performed without the test compound (containing DMSO vehicle instead).
-
A blank reaction is performed without the enzyme to account for any non-enzymatic oxidation of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening and evaluating lipoxygenase inhibitors.
Caption: Workflow for Lipoxygenase Inhibition Assay.
Lipoxygenase Signaling Pathway and Point of Inhibition
The following diagram illustrates the lipoxygenase pathway, which is a key pathway in the generation of pro-inflammatory mediators from arachidonic acid. Lipoxygenase inhibitors, such as benzhydrazide Schiff bases, act by blocking the activity of the lipoxygenase enzyme, thereby preventing the production of leukotrienes.
Caption: Lipoxygenase Signaling Pathway Inhibition.
References
- 1. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Proper Disposal of 3-Chlorobenzhydrazide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 3-Chlorobenzhydrazide should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Hazard Profile
Before handling this compound for disposal, it is crucial to be aware of its hazards. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the chemical waste should be performed in a well-ventilated area or a chemical fume hood.
Summary of Hazards for this compound:
| Hazard Category | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
II. Step-by-Step Disposal Protocol
The disposal of this compound must follow the guidelines set by the Resource Conservation and Recovery Act (RCRA) and relevant local regulations. The following steps provide a clear operational plan for its proper disposal.
Step 1: Hazardous Waste Determination
The first critical step is to determine if the this compound waste is classified as hazardous. As a generator of the waste, you are responsible for this determination.[1]
-
Characteristic Waste: Based on its Safety Data Sheet (SDS), this compound is an irritant. While it may not meet the criteria for ignitability, corrosivity, or reactivity, any chemical waste should be managed as hazardous within a laboratory setting to ensure compliance.[2][3]
-
Listed Waste: Unused or off-specification this compound does not appear on the P or U lists of acutely toxic and toxic wastes.[2][3] However, as a halogenated organic compound, if it were used as a solvent, it could fall under the F-list of hazardous wastes from non-specific sources.[4][5][6][7]
Recommendation: Due to its hazardous characteristics and to ensure full compliance, always treat this compound and any materials contaminated with it as hazardous waste.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or strong bases.
-
Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition with a secure, tight-fitting lid.[8]
-
The container must be kept closed except when adding waste.[5]
Step 3: Proper Labeling of Waste Containers
Accurate and complete labeling of hazardous waste containers is a strict regulatory requirement.[8][9][10]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[8][10]
-
The label must include the following information:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[11]
-
The specific hazard(s): "Irritant", "Toxic".[11]
-
The accumulation start date (the date the first waste is added to the container).[8]
-
The name and contact information of the generating researcher or laboratory.[8]
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Store the waste container in a secondary containment bin to prevent spills.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department. They will typically manage the collection of hazardous waste from laboratories and arrange for its final disposal.
-
If your organization does not have an EHS department, you will need to select a reputable, licensed hazardous waste vendor.[12]
-
Verify the vendor's permits and regulatory compliance history.[12]
-
Ensure they can handle the specific type of chemical waste you are generating.[13]
-
Request and retain all documentation, including waste manifests, for your records. This documentation proves that your waste was handled and disposed of in a compliant manner.
-
III. Experimental Protocol: Empty Container Disposal
Even empty containers that held this compound must be managed properly.
-
Triple Rinse:
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the first rinseate as hazardous waste and add it to your this compound waste container.[11] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
-
Deface the Label:
-
Completely remove or obliterate the original manufacturer's label.
-
-
Final Disposal:
-
Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. wku.edu [wku.edu]
- 8. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 9. 7.8.2 Labeling Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 10. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Operational Guide for Handling 3-Chlorobenzhydrazide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the handling of 3-Chlorobenzhydrazide, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe research environment.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
| Hazard Classification | GHS Category |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to ensure comprehensive protection when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[3] | To protect against splashes and dust that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected before use and disposed of properly after. | To prevent skin contact which can cause irritation.[4] |
| Body Protection | A lab coat or overalls made of impervious material. | To protect the skin from accidental splashes or spills.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter is necessary.[3] | To prevent inhalation of dust which may cause respiratory irritation.[3] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent exposure and maintain the chemical's stability.
Handling:
-
Avoid all personal contact with the substance.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3]
-
All procedures should be performed carefully to minimize the creation of splashes or aerosols.[5]
Storage:
-
Keep containers tightly sealed in their original packaging.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Protect from direct sunlight, heat, open flames, and other ignition sources.[3]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill | Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal. Ventilate the area and clean the spill site.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Chemical Waste:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
Contaminated Materials:
-
Absorbent materials, contaminated PPE, and empty containers should be placed in a sealed, labeled container for hazardous waste disposal.[3] Do not mix with other waste.[3]
Empty Containers:
-
Thoroughly empty all contents before rinsing. The first rinse must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[7]
-
Labels on containers must be obliterated, removed, or defaced before disposal as solid waste.[7]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
